Lurasidone-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2S,6R,7S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-/m0/s1/i11D2,12D2,13D2,14D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKDMSYBGKCJA-KBFPQGGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C[C@@H]2CCCC[C@H]2CN3C(=O)[C@H]4[C@@H]5CC[C@@H](C5)[C@H]4C3=O)([2H])[2H])([2H])[2H])C6=NSC7=CC=CC=C76)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Lurasidone-d8: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lurasidone-d8, a deuterated analog of the atypical antipsychotic Lurasidone, serves as a critical internal standard for pharmacokinetic and metabolic studies. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of the signaling pathways associated with the pharmacologically active parent compound, Lurasidone. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Chemical Properties of this compound
This compound is a stable, isotopically labeled form of Lurasidone, where eight hydrogen atoms on the piperazine ring have been replaced by deuterium. This substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Lurasidone in biological matrices.
Table 1: General Chemical Properties of this compound
| Property | Value |
| Chemical Name | (3aR,4S,7R,7aS)-2-[[(1R,2R)-2-[[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl-d8]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione |
| CAS Number | 1132654-54-6[1] |
| Molecular Formula | C₂₈H₂₈D₈N₄O₂S |
| Molecular Weight | 500.7 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
| Primary Use | Internal standard for Lurasidone quantification |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 30 mg/mL |
Synthesis of this compound
Plausible Synthetic Scheme
The overall synthesis can be envisioned as a convergent process involving three main building blocks:
-
(1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane: The chiral cyclohexane backbone.
-
3-(Piperazin-1-yl-d8)benzo[d]isothiazole: The deuterated heterocyclic amine.
-
(3aR,4S,7R,7aS)-Hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione: The imide moiety.
The synthesis workflow can be visualized as follows:
Experimental Protocols
Step 1: Synthesis of 3-(Piperazin-1-yl-d8)benzo[d]isothiazole
This intermediate is prepared by the reaction of 3-chlorobenzo[d]isothiazole with piperazine-d8.
-
Materials: 3-chlorobenzo[d]isothiazole, piperazine-d8, ethanol.
-
Procedure:
-
To a solution of 3-chlorobenzo[d]isothiazole (1.0 eq) in ethanol, add piperazine-d8 (1.2 eq).
-
Heat the reaction mixture at 80°C for 36 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-(piperazin-1-yl-d8)benzo[d]isothiazole.[2]
-
Step 2: Synthesis of (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane
This chiral intermediate is prepared from (1R,2R)-cyclohexane-1,2-diyldimethanol.
-
Materials: (1R,2R)-cyclohexane-1,2-diyldimethanol, mesyl chloride, triethylamine, methyl isobutyl ketone.
-
Procedure:
-
Dissolve (1R,2R)-cyclohexane-1,2-diyldimethanol (1.0 eq) in methyl isobutyl ketone.
-
Cool the solution to 0-5°C.
-
Add triethylamine (2.0-3.0 eq) to the solution.
-
Slowly add mesyl chloride (2.0-2.2 eq) while maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at this temperature for a few hours until the reaction is complete (monitored by TLC or HPLC).
-
Work up the reaction by adding water and separating the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the desired product.
-
Step 3: Synthesis of (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium-d8] methanesulfonate
-
Materials: (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane, 3-(piperazin-1-yl-d8)benzo[d]isothiazole, toluene.
-
Procedure:
-
React (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane with 3-(piperazin-1-yl-d8)benzo[d]isothiazole in an organic solvent such as toluene.[3]
-
Step 4: Synthesis of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisoindole-1,3(2H)-dione
This imide can be prepared from the corresponding anhydride.
-
Materials: (3aR,4R,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione, ammonium acetate.
-
Procedure:
-
Heat a mixture of the anhydride and ammonium acetate to the melting temperature of the mass until the anhydride is completely dissolved.
-
The reaction can be monitored by gas chromatography (GC).
-
The resulting imide is then hydrogenated, for example using a palladium on carbon catalyst, to yield the saturated dione.
-
Step 5: Final Assembly of this compound
The final step involves the coupling of the spiro-piperazinium salt with the hexahydro-methanoisoindole-dione.
-
Materials: (3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium-d8] methanesulfonate, (3aR,4S,7R,7aS)-hexahydro-4,7-methanoisoindole-1,3(2H)-dione, potassium carbonate, toluene.
-
Procedure:
-
Suspend the spiro-piperazinium salt and the hexahydro-methanoisoindole-dione in toluene.
-
Add potassium carbonate as a base.
-
Heat the suspension at approximately 105°C for about 15 hours, monitoring the reaction by UPLC.[3][4]
-
After completion, cool the mixture and wash with water.
-
Separate the organic layer, concentrate it, and purify the crude product by recrystallization or chromatography to obtain this compound.
-
Analytical Characterization
As an internal standard, the purity and isotopic enrichment of this compound are critical. These are typically confirmed by mass spectrometry and NMR spectroscopy.
Table 3: Anticipated Analytical Data for this compound
| Technique | Expected Data |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ≈ 501.3, confirming the incorporation of eight deuterium atoms. |
| ¹H NMR | The proton signals corresponding to the piperazine ring will be absent or significantly reduced. Other proton signals should be consistent with the Lurasidone structure. |
| ¹³C NMR | The carbon signals of the deuterated piperazine ring may show splitting due to C-D coupling. |
| Purity (HPLC) | Typically >98% |
| Deuterium Incorporation | ≥99% |
Signaling Pathways of Lurasidone
Lurasidone exerts its antipsychotic and mood-stabilizing effects through its interaction with a variety of neurotransmitter receptors. It is a potent antagonist at dopamine D₂, serotonin 5-HT₂ₐ, and 5-HT₇ receptors, and a partial agonist at the 5-HT₁ₐ receptor.[5][6][7]
Dopamine D₂ Receptor Antagonism
Lurasidone's antagonism of D₂ receptors in the mesolimbic pathway is thought to be a primary mechanism for its efficacy against the positive symptoms of schizophrenia.
Serotonin 5-HT₂ₐ Receptor Antagonism
Antagonism of 5-HT₂ₐ receptors is a common feature of atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal side effects and potential benefits for negative symptoms and cognition.
Serotonin 5-HT₇ Receptor Antagonism
Lurasidone's high affinity for and antagonism of 5-HT₇ receptors may contribute to its pro-cognitive and antidepressant effects.[6]
Serotonin 5-HT₁ₐ Receptor Partial Agonism
The partial agonism at 5-HT₁ₐ autoreceptors can lead to an increase in serotonin release in certain brain regions, which is thought to contribute to the antidepressant and anxiolytic effects of Lurasidone.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. EP3057966B1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]
- 4. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 6. mdpi.com [mdpi.com]
- 7. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Lurasidone-d8 in Preclinical and Clinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Lurasidone-d8 in research, primarily focusing on its critical role as an internal standard in the bioanalysis of the atypical antipsychotic drug, lurasidone. This document details the rationale for its use, experimental methodologies, and data presentation to support robust and reliable pharmacokinetic and metabolism studies.
Introduction to Lurasidone and the Need for a Deuterated Standard
Lurasidone is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression.[1][2] It exerts its therapeutic effects through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and partial agonist activity at 5-HT1A receptors.[3][4][5] The metabolism of lurasidone is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to several metabolites.[6][7]
Accurate quantification of lurasidone in biological matrices such as plasma and urine is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The complexity of these biological samples and the need for high sensitivity and selectivity necessitate the use of robust analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
To ensure the accuracy and precision of LC-MS/MS assays, an internal standard is indispensable. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, but is distinguishable by mass. This compound, a stable isotope-labeled version of lurasidone, serves as the gold-standard internal standard for this purpose.[3][4][8] Its eight deuterium atoms increase its molecular weight, allowing for distinct detection by the mass spectrometer, while its chemical and physical properties are nearly identical to lurasidone, ensuring it behaves similarly during sample extraction, chromatography, and ionization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of Lurasidone and its deuterated analog, this compound, is presented in Table 1.
| Property | Lurasidone | This compound |
| Molecular Formula | C₂₈H₃₆N₄O₂S | C₂₈H₂₈D₈N₄O₂S |
| Molecular Weight | 492.68 g/mol | ~500.7 g/mol |
| CAS Number | 367514-87-2 | 1132654-54-6 |
| Appearance | Solid | Off-White Solid[9] |
| Purity | >95% (HPLC) | ≥99% deuterated forms (d₁-d₈)[3] |
| Storage Temperature | Room Temperature | -20°C[3] or +4°C |
Application of this compound in Bioanalytical Methods
This compound is predominantly used as an internal standard for the quantification of lurasidone in biological samples via LC-MS/MS.[3][4][8] This methodology is fundamental to pharmacokinetic studies, enabling the determination of key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Logical Workflow for Quantitative Bioanalysis using an Internal Standard
The use of an internal standard like this compound is a cornerstone of quantitative mass spectrometry. It corrects for variability in sample preparation and instrument response. The following diagram illustrates the logical workflow.
Experimental Protocols
The following sections provide detailed methodologies for the quantification of lurasidone in biological matrices using this compound as an internal standard, based on published research.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness and recovery.
4.1.1 Liquid-Liquid Extraction (LLE)
This method is suitable for plasma samples and offers good sample cleanup.
-
To a 100 µL aliquot of human plasma, add 25 µL of this compound internal standard working solution.
-
Add 100 µL of 50 mM ammonium bicarbonate solution (pH 9.0) and vortex for 30 seconds.
-
Add 2.5 mL of tert-butyl methyl ether, vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.2 Protein Precipitation (PPT)
This is a rapid method for plasma sample preparation.
-
To 50 µL of rat plasma, add 100 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer an aliquot of the supernatant, dilute with water, and inject into the LC-MS/MS system.
4.1.3 Solid-Phase Extraction (SPE)
SPE provides a high degree of sample cleanup and is suitable for serum.
-
Dilute 10 µL of human serum with 200 µL of 25 mM ammonium formate (pH ~3.5).
-
Condition a Strata-X-CW microelution 96-well plate with 200 µL of methanol, followed by 200 µL of water.
-
Load the diluted sample onto the plate.
-
Wash the plate with 200 µL of 25 mM ammonium formate (pH ~3.5), followed by 200 µL of methanol/water (1:1, v/v).
-
Dry the plate for 1 minute at 20-25 in. Hg.
-
Elute with two aliquots of 50 µL of 5% ammonium hydroxide in acetonitrile/methanol (60:40).
-
Dilute the eluate with 200 µL of mobile phase A before injection.[6]
Chromatographic and Mass Spectrometric Conditions
The following tables summarize typical LC-MS/MS parameters for the analysis of lurasidone with this compound as an internal standard.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | C18, particle size and dimensions vary | Waters Acquity UPLC CSH Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in water (pH 5.0)[4] | 0.1% Formic Acid in water |
| Mobile Phase B | Acetonitrile[4] | 0.1% Formic Acid in acetonitrile |
| Gradient | Isocratic: 15:85 (A:B)[8] | Gradient elution |
| Flow Rate | 1.00 mL/min[8] | 0.4 mL/min |
| Injection Volume | 5 µL | 10 µL |
| Column Temperature | 40°C | Ambient |
Table 3: Mass Spectrometry Parameters
| Parameter | Lurasidone | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 493.4 | 501.4 |
| Product Ion (m/z) | 166.5 | 166.5 |
| Declustering Potential (V) | 76 | Not specified |
| Collision Energy (eV) | Optimized for fragmentation | Optimized for fragmentation |
Note: The specific voltages and collision energies should be optimized for the instrument in use.
Experimental Workflow Diagram
The following diagram provides a visual representation of a typical experimental workflow for quantifying lurasidone in a biological matrix.
Lurasidone Signaling Pathways
While this compound is used for analytical purposes, understanding the pharmacological targets of lurasidone is crucial for interpreting pharmacokinetic and pharmacodynamic data. Lurasidone's primary mechanism of action involves the modulation of dopaminergic and serotonergic pathways.
Conclusion
This compound is an essential tool for researchers and drug development professionals engaged in the study of lurasidone. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. The detailed methodologies provided in this guide offer a foundation for the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of the clinical pharmacology of lurasidone.
References
- 1. researchgate.net [researchgate.net]
- 2. RP-HPLC method for lurasidone hydrochloride analysis in dosages. [wisdomlib.org]
- 3. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Lurasidone-d8: A Technical Guide for its Application as a Stable Isotope Labeled Internal Standard in Bioanalysis
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of the atypical antipsychotic drug, Lurasidone.
Introduction
Lurasidone is a second-generation (atypical) antipsychotic agent used for the treatment of schizophrenia and bipolar depression.[1][2] It functions primarily as an antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, with partial agonism at the 5-HT1A receptor.[1][2] Given its therapeutic applications, the accurate quantification of Lurasidone in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence studies.
The "gold standard" for quantitative bioanalysis by mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS). Lurasidone-d8, a deuterated analog of Lurasidone, serves this purpose exceptionally well. A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (in this case, deuterium). This property allows it to be distinguished from the native analyte by the mass spectrometer. The key advantage of a SIL-IS is its ability to co-elute chromatographically with the analyte and exhibit nearly identical behavior during sample extraction, handling, and ionization. This effectively corrects for variations in sample recovery and matrix-induced ion suppression or enhancement, leading to highly accurate and precise quantification.[3] This guide provides a comprehensive technical overview of this compound, its properties, and its application as an internal standard in analytical methodologies.
Physicochemical Properties
The fundamental properties of Lurasidone and its deuterated internal standard, this compound, are crucial for method development. A summary of these properties is presented below.
| Property | Lurasidone | This compound |
| IUPAC Name | (3aR,4S,7R,7aS)-2-[((1R,2R)-2-{[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl]methyl}cyclohexyl)methyl]-4,7-methano-1,3,3a,4,5,6,7,7a-octahydro-2H-isoindole-1,3-dione[4] | Not explicitly stated, but structurally identical with 8 deuterium atoms. |
| CAS Number | 367514-87-2[4] | 1132654-54-6[5] |
| Chemical Formula | C₂₈H₃₆N₄O₂S[4] | C₂₈H₂₈D₈N₄O₂S[5] |
| Molecular Weight | 492.68 g·mol⁻¹[4] | 500.7 g·mol⁻¹[5] |
| Isotopic Purity | N/A | ≥99% deuterated forms (d₁-d₈)[5] |
| Appearance | Solid | Solid[5] / Off-White Solid[6] |
| Solubility | 0.224 mg/L in water[4] | Soluble in DMF, DMSO, and Ethanol (30 mg/mL)[5] |
Lurasidone Metabolism and Rationale for Internal Standard Use
Lurasidone is extensively metabolized in the liver, primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][4][7][8] The major biotransformation pathways include oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation.[8] This metabolic activity results in the formation of two active metabolites (ID-14283 and ID-14326) and two major non-active metabolites (ID-20219 and ID-20220).[8] Due to this extensive metabolism, accurately quantifying the parent drug requires a robust analytical method that can distinguish it from its metabolites and is unaffected by the biological matrix. This compound is the ideal internal standard because its physical and chemical properties are virtually identical to Lurasidone, ensuring it behaves the same way during analysis, while its mass difference allows for clear differentiation by the mass spectrometer.
Caption: Metabolic pathway of Lurasidone via the CYP3A4 enzyme.
Application in Quantitative Bioanalysis (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Lurasidone in biological matrices, with this compound used as the internal standard.[9][10] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for bioanalysis using an internal standard.
Experimental Protocols
The following is a representative protocol for the quantification of Lurasidone in human plasma, synthesized from published methods.[9][10][11]
A. Materials and Reagents
-
Lurasidone reference standard
-
This compound internal standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid or Ammonium acetate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
B. Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Lurasidone and this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or DMSO).
-
Working Standard Solutions: Serially dilute the Lurasidone stock solution with a solvent mixture (e.g., 50:50 acetonitrile:water) to prepare working solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 900 ng/mL) in acetonitrile.[12] This solution will be used for protein precipitation.
C. Sample Preparation (Protein Precipitation)
-
Aliquot 50-100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[10][12]
-
Add a fixed volume (e.g., 400 µL) of the IS working solution (this compound in acetonitrile) to each tube.[12] The ratio of acetonitrile to plasma is typically 3:1 or 4:1 to ensure efficient protein precipitation.
-
Vortex the tubes vigorously for approximately 30-60 seconds to mix and precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
-
The supernatant may be injected directly or further diluted with water or mobile phase to reduce solvent effects.[10]
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[12]
D. LC-MS/MS Conditions
The following tables summarize typical instrument conditions.
Table 1: Liquid Chromatography Conditions
| Parameter | Typical Value |
|---|---|
| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, <3 µm)[9][10][12] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate[9][10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[10] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient/Isocratic | Isocratic or a fast gradient elution is commonly used.[9] |
| Column Temperature | 40 - 50 °C[12] |
Table 2: Tandem Mass Spectrometry Conditions
| Parameter | Typical Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[9] |
| MRM Transition (Lurasidone) | Q1: 493.2-493.4 m/z → Q3: 166.2-166.5 m/z[9][11] |
| MRM Transition (this compound) | Q1: 501.4 m/z → Q3: 166.5 m/z[9] |
| Dwell Time | 100-200 ms |
| Source Temperature | 400 - 550 °C |
Data Presentation and Interpretation
Quantification is achieved by calculating the ratio of the peak area of the analyte (Lurasidone) to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting this peak area ratio against the known concentrations of the calibration standards. The concentration of Lurasidone in unknown samples is then determined by interpolating their peak area ratios from this curve.
References
- 1. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lurasidone - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. esschemco.com [esschemco.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Lurasidone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Lurasidone-d8, its application as an internal standard, and the relevant biological pathways of its non-deuterated analog, Lurasidone. Detailed experimental protocols and visual diagrams are included to support research and development activities.
Core Physical and Chemical Properties
This compound is the deuterated form of Lurasidone, an atypical antipsychotic medication. The incorporation of eight deuterium atoms makes it an ideal internal standard for the quantification of Lurasidone in biological matrices using mass spectrometry.[1][2] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Formal Name | (3aR,4S,7R,7aS)-2-[((1R,2R)-2-{[4-(1,2-benzisothiazol-3-yl)piperazin-1-yl-d8]methyl}cyclohexyl)methyl]-4,7-methano-1,3,3a,4,5,6,7,7a-octahydro-2H-isoindole-1,3-dione | [1] |
| Molecular Formula | C₂₈H₂₈D₈N₄O₂S | [1] |
| Molecular Weight | 500.7 g/mol | [1] |
| CAS Number | 1132654-54-6 | [1] |
| Physical State | A solid | [1] |
| Purity | ≥99% deuterated forms (d₁-d₈) | [1] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years | [1] |
Application in Bioanalytical Methods
This compound is primarily intended for use as an internal standard (IS) for the quantification of Lurasidone by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise measurements.[3][4]
Experimental Protocol: Quantification of Lurasidone in Urine using LC-MS/MS
This section details a representative experimental protocol for the analysis of Lurasidone in urine samples, utilizing this compound as an internal standard.
3.1. Materials and Reagents
-
Lurasidone reference standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Drug-free human urine for calibration standards and quality controls
3.2. Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[5]
-
Dilute the this compound stock solution with 0.1% formic acid in water to a working concentration of 900 ng/mL.[5]
-
For each sample (patient sample, calibrator, or quality control), add 100 µL of the urine sample to a vial.[5]
-
Add 400 µL of the 900 ng/mL this compound internal standard solution to each vial.[5]
-
Cap the vials and vortex for 10 seconds.[5]
3.3. LC-MS/MS Instrumentation and Conditions
-
LC System: Waters Acquity UPLC or equivalent
-
MS System: Waters Xevo TQ-MS or equivalent triple quadrupole mass spectrometer
-
Column: Waters Acquity UPLC CSH Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) or equivalent[5]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5 µL[5]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Lurasidone and this compound would be monitored.
Metabolism and Signaling Pathways of Lurasidone
4.1. Metabolic Pathways Lurasidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[6][7] The main metabolic pathways include:
-
Oxidative N-dealkylation
-
Hydroxylation of the norbornane ring
-
S-oxidation[6]
These processes lead to the formation of several metabolites, including two active metabolites (ID-14283 and ID-14326) and two major inactive metabolites (ID-20219 and ID-11614).[6][8]
4.2. Signaling Pathways and Mechanism of Action The therapeutic effects of Lurasidone are believed to be mediated through its antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[9] It also acts as a partial agonist at the 5-HT₁A receptor and an antagonist at the 5-HT₇ and α₂C-adrenergic receptors.[6][7] This complex receptor binding profile contributes to its efficacy in treating schizophrenia and bipolar depression.[9]
Conclusion
This compound is an essential tool for the accurate quantification of Lurasidone in research and clinical settings. Its physical and chemical properties are well-defined, and its application as an internal standard in LC-MS/MS methods is well-established. A thorough understanding of Lurasidone's metabolism and mechanism of action is crucial for interpreting pharmacokinetic and pharmacodynamic data. The information and protocols provided in this guide serve as a valuable resource for professionals in the field of drug development and analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Lurasidone - Wikipedia [en.wikipedia.org]
- 7. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
Lurasidone-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on commercially available Lurasidone-d8 standards, their application in quantitative analysis, and the pharmacological context of Lurasidone. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
Commercially Available this compound Standards
This compound is a deuterated analog of Lurasidone, an atypical antipsychotic medication. It is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Lurasidone in biological matrices and pharmaceutical formulations. Several reputable suppliers offer this compound standards, and their product specifications are summarized below for easy comparison.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Storage Temp. |
| Cayman Chemical | This compound | 1132654-54-6 | C₂₈H₂₈D₈N₄O₂S | ≥99% deuterated forms (d₁-d₈) | -20°C |
| LGC Standards | This compound Hydrochloride | 1132654-54-6 (free amine) | C₂₈H₂₈D₈N₄O₂S · HCl | >95% (HPLC) | +4°C |
| Pharmaffiliates | This compound Hydrochloride | 1132654-54-6 | C₂₈H₂₉D₈ClN₄O₂S | Not specified | 2-8°C |
| Biosynth | This compound hydrochloride | 1132654-54-6 | Not specified | Not specified | Not specified |
| Acanthus Research | This compound Hydrochloride | 1132654-54-6 | C₂₈H₂₉D₈ClN₄O₂S | Not specified | Not specified |
Application in Quantitative Analysis: Experimental Protocols
This compound is an ideal internal standard for the quantitative analysis of Lurasidone due to its similar chemical and physical properties to the unlabeled drug, while its increased mass allows for clear differentiation in mass spectrometry. Below are detailed methodologies for key experiments involving the use of this compound.
Quantification of Lurasidone in Human Plasma by LC-MS/MS
This section outlines a typical validated method for the determination of Lurasidone in human plasma.
a. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
b. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, delivered as a gradient or isocratic elution. A typical isocratic mobile phase could be acetonitrile and 5 mM ammonium acetate in water (pH 5.0)[1].
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
c. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lurasidone: m/z 493.3 → 296.2
-
This compound: m/z 501.3 → 304.2
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Determination of Lurasidone Metabolites in Urine by LC-HRMS
This protocol describes a method for identifying Lurasidone and its metabolites in urine samples.[2]
a. Sample Preparation
-
Dilute 100 µL of urine specimen 5-fold with 400 µL of a reference standard solution (e.g., 0.25 µg/mL of hydrocodone-d6 in water) to serve as an injection marker.[2] For quantification of lurasidone, a 100 µL aliquot of the sample can be mixed with 400 µL of this compound internal standard in 0.1% formic acid.[2][3]
-
Inject 5 µL of the prepared sample into the LC-HRMS system.[2][3]
b. Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1290 or equivalent
-
Column: Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 2.6 µm) at 50°C.[2]
-
Mass Spectrometer: Agilent 6530 Q-TOF or equivalent.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of Lurasidone in a biological matrix using this compound as an internal standard.
Caption: Workflow for Lurasidone quantification.
Lurasidone's Mechanism of Action and Signaling Pathways
Lurasidone is an atypical antipsychotic that exerts its therapeutic effects through interactions with multiple neurotransmitter receptors.[4] It is a potent antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and a partial agonist at the serotonin 5-HT1A receptor.[4] These interactions modulate downstream signaling cascades, which are believed to be responsible for its antipsychotic and antidepressant properties.
Dopamine D2 Receptor Antagonism
Lurasidone's antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for its antipsychotic effects. This action helps to reduce the positive symptoms of schizophrenia.
Caption: Lurasidone's D2 receptor antagonism.
Serotonin 5-HT2A Receptor Antagonism
The antagonism of 5-HT2A receptors by Lurasidone is thought to contribute to its efficacy against the negative symptoms of schizophrenia and to reduce the risk of extrapyramidal side effects.
Caption: Lurasidone's 5-HT2A receptor antagonism.
Serotonin 5-HT7 and 5-HT1A Receptor Modulation
Lurasidone's high affinity for 5-HT7 receptors (as an antagonist) and its partial agonism at 5-HT1A receptors are believed to contribute to its antidepressant and pro-cognitive effects.[4][5]
Caption: Lurasidone's 5-HT7 and 5-HT1A modulation.
References
- 1. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
Lurasidone Metabolism and the Role of Lurasidone-d8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of lurasidone, an atypical antipsychotic agent. It delves into the enzymatic pathways responsible for its biotransformation, the characterization of its major active and inactive metabolites, and the pivotal role of its deuterated analog, Lurasidone-d8, in bioanalytical methodologies. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of lurasidone's pharmacokinetics and metabolism. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key metabolic pathways and experimental workflows.
Introduction
Lurasidone is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression.[1] Understanding its metabolic profile is crucial for optimizing therapeutic efficacy, minimizing adverse drug reactions, and predicting potential drug-drug interactions. Lurasidone is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved.[2][3][4] This extensive metabolism results in a variety of metabolites, some of which retain pharmacological activity.
Accurate quantification of lurasidone and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This compound, a stable isotope-labeled version of the parent drug, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high precision and accuracy in quantitative analysis.[5][6]
Lurasidone Metabolism
The biotransformation of lurasidone is complex, involving several key enzymatic reactions that lead to the formation of both active and inactive metabolites.
Primary Metabolic Pathways
Lurasidone undergoes extensive metabolism primarily through the following pathways[4][7][8]:
-
Oxidative N-dealkylation: This process occurs between the piperazine and cyclohexane rings.
-
Hydroxylation of the norbornane ring: This leads to the formation of active metabolites.
-
S-oxidation: Oxidation of the sulfur atom in the isothiazole ring.
-
Reductive cleavage of the isothiazole ring followed by S-methylation.
Key Metabolites
Several metabolites of lurasidone have been identified, with some exhibiting pharmacological activity. The major metabolites are designated with ID numbers[6][7][9][10]:
-
Active Metabolites:
-
Inactive Metabolites:
The parent drug, lurasidone, accounts for approximately 11% of the circulating drug-related material in plasma, while the main active metabolite, ID-14283, constitutes about 4%.[5]
The Role of this compound
This compound is a deuterated analog of lurasidone, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis using LC-MS/MS for several reasons:
-
Co-elution: this compound has nearly identical physicochemical properties to lurasidone, causing it to co-elute during chromatographic separation.
-
Similar Ionization Efficiency: It exhibits similar ionization efficiency in the mass spectrometer source.
-
Mass Shift: The deuterium labeling results in a distinct mass shift (8 Da), allowing for its differentiation from the unlabeled analyte by the mass spectrometer.
-
Correction for Matrix Effects and Extraction Variability: By adding a known amount of this compound to each sample at the beginning of the sample preparation process, it accounts for any variability in extraction recovery and ion suppression or enhancement (matrix effects), leading to more accurate and precise quantification of the analyte.[5]
Quantitative Data
Pharmacokinetic Parameters of Lurasidone
The following table summarizes key pharmacokinetic parameters of lurasidone in humans.
| Parameter | Value | Reference |
| Bioavailability | 9-19% (oral, with food) | [2] |
| Tmax (Time to Peak Plasma Concentration) | 1-3 hours | [3] |
| Protein Binding | ~99% | [3] |
| Volume of Distribution (Vd) | 6173 L | [3] |
| Elimination Half-life | 18-40 hours | [2][5] |
| Primary Route of Excretion | Feces (~80%), Urine (~9%) | [4] |
Lurasidone Inhibition of Cytochrome P450 Enzymes
Lurasidone has been shown to inhibit several CYP enzymes in vitro. The inhibitory potential is summarized by the Ki (inhibition constant) values below.
| CYP Isoform | Inhibition Constant (Ki) in Human Liver Microsomes (µM) | Mechanism of Inhibition | Reference |
| CYP1A2 | 12.6 | Mixed | [5] |
| CYP2C9 | 18 | Mixed | [5] |
| CYP2C19 | 18 | Mixed | [5] |
| CYP2D6 | 37.5 | Competitive | [5] |
| CYP3A4 | 29.4 | Competitive | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to lurasidone metabolism and quantification.
In Vitro Metabolism of Lurasidone using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of lurasidone in human liver microsomes (HLM).
Objective: To determine the rate of disappearance of lurasidone when incubated with HLM and to identify the resulting metabolites.
Materials:
-
Lurasidone
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
This compound (as internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of lurasidone in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the lurasidone stock solution. The final concentration of the organic solvent from the stock solution should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching of Reaction:
-
Stop the reaction at each time point by adding a cold quenching solution (e.g., 2 volumes of ice-cold acetonitrile containing this compound as the internal standard).
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining lurasidone and identify the formed metabolites.
-
Quantification of Lurasidone and Metabolites by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of lurasidone and its metabolites in a biological matrix (e.g., plasma).
Objective: To accurately measure the concentrations of lurasidone and its metabolites.
Instrumentation and Conditions (Example):
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 or phenyl-hexyl reversed-phase column is often suitable.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound (and deuterated metabolite standards if available) as the internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation. Alternatively, liquid-liquid extraction or solid-phase extraction can be used for cleaner samples.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
The analytes are separated on the column and then ionized in the ESI source.
-
In the mass spectrometer, specific precursor-to-product ion transitions for lurasidone, its metabolites, and the internal standards are monitored in MRM mode.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The metabolism of lurasidone is a critical determinant of its pharmacokinetic profile and clinical effects. Primarily metabolized by CYP3A4, it gives rise to both active and inactive metabolites. The use of the stable isotope-labeled internal standard, this compound, is indispensable for the accurate and precise quantification of lurasidone and its metabolites in biological matrices, facilitating robust pharmacokinetic and drug metabolism studies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals in the field of drug development to further explore the intricate metabolic fate of lurasidone.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uni-saarland.de [uni-saarland.de]
- 5. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azooptics.com [azooptics.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Bioanalytical Method for Lurasidone Quantification in Human Plasma using LC-MS/MS with Lurasidone-d8 as an Internal Standard
Application Note and Protocol
Introduction
Lurasidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar depression.[1][2][3] Accurate quantification of Lurasidone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Lurasidone in human plasma. The method utilizes a stable isotope-labeled internal standard, Lurasidone-d8, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[4][5][6][7]
Lurasidone is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][2] Following oral administration, it reaches peak plasma concentrations in approximately 1-3 hours.[1][3][8] The use of a deuterated internal standard like this compound, which is chemically identical to the analyte but has a different mass, allows for co-elution during chromatography, thereby providing the most effective compensation for potential ion suppression or enhancement.[4][6]
Experimental Protocols
Materials and Reagents
-
Lurasidone hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
-
tert-Butyl methyl ether (TBME) (HPLC grade)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18, 50 x 2.0 mm, 5 µm (or equivalent)
-
Data acquisition and processing software
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lurasidone and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Lurasidone stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard working solution (100 ng/mL this compound) and vortex briefly.
-
Add 500 µL of tert-butyl methyl ether (TBME).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer (approximately 450 µL) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
A validated HPLC-MS/MS method was employed for the analysis.[9]
-
Liquid Chromatography:
-
Column: C18, 50 x 2.0 mm, 5 µm
-
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 80% B
-
2.0-3.0 min: 80% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
-
Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.
-
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.
| Parameter | Result |
| Linearity Range | 0.25 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
Table 1: Linearity and Sensitivity
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.25 | < 15% | < 15% | ± 20% |
| Low QC | 0.75 | < 15% | < 15% | ± 15% |
| Mid QC | 50 | < 15% | < 15% | ± 15% |
| High QC | 80 | < 15% | < 15% | ± 15% |
Table 2: Precision and Accuracy
| Parameter | Result |
| Mean Extraction Recovery (Lurasidone) | > 85% |
| Mean Extraction Recovery (this compound) | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Table 3: Recovery and Matrix Effect
| Condition | Duration | Stability |
| Bench-top (Room Temperature) | 8 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-term (-80°C) | 90 days | Stable |
Table 4: Stability
Visualizations
Caption: Bioanalytical workflow for Lurasidone quantification.
Caption: Lurasidone's mechanism of action at key receptors.[1][2]
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of Lurasidone in human plasma. The use of this compound as an internal standard ensures reliable results, making this method suitable for a variety of clinical and research applications, including pharmacokinetic and bioequivalence studies. The simple liquid-liquid extraction procedure offers high recovery and minimal matrix effects, contributing to the overall efficiency of the assay.
References
- 1. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. texilajournal.com [texilajournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lurasidone Analysis using Lurasidone-d8 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for the quantitative analysis of Lurasidone in biological matrices, utilizing Lurasidone-d8 as an internal standard. The following sections outline common sample preparation techniques, including Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), which are critical for accurate and reproducible results in chromatographic analysis, particularly with LC-MS/MS.
Quantitative Data Summary
The selection of a sample preparation method significantly impacts the accuracy, precision, and sensitivity of the analytical method. Below is a summary of quantitative data from various studies to aid in method selection.
| Analyte | Internal Standard | Matrix | Sample Preparation Method | Key Performance Metrics |
| Lurasidone | Ziprasidone | Rat Plasma | Protein Precipitation | Linearity: 0.002-1 µg/mL, LLOQ: 2.0 ng/mL[1] |
| Lurasidone and ID-14283 | Isotope Labeled Compounds | Human Plasma | Liquid-Liquid Extraction | Linearity (Lurasidone): 0.25-100 ng/mL[2] |
| Lurasidone | Ziprasidone | Rat Plasma, Bile, Urine | Liquid-Liquid Extraction | Linearity: 0.2–24 ng.mL–1[3] |
| Olanzapine, Haloperidol, etc. | Imipramine | Rat Plasma | Liquid-Liquid Extraction | Recovery: >74.8%, LLOQ: 2.0 ng/mL[4] |
| Iloperidone and Olanzapine | Not Specified | Rat Plasma | Supported Liquid Extraction | Recovery: 87.12-94.47%[5] |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.
Materials:
-
Biological matrix (e.g., plasma)
-
Lurasidone and this compound stock solutions
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.
-
Add the working solution of this compound (internal standard) to the plasma sample.
-
Add a specific volume of cold acetonitrile (e.g., 150 µL) to the plasma sample to precipitate the proteins.[1]
-
Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant, which contains the analyte and internal standard.
-
The supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., evaporated and reconstituted in the mobile phase).[1]
References
- 1. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of five antipsychotic drugs in rat plasma by high performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supported liquid extraction and LC-MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Lurasidone in Human Plasma by LC-MS/MS using Lurasidone-d8
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lurasidone in human plasma. Lurasidone-d8 is employed as the internal standard to ensure accuracy and precision. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. Method validation parameters are summarized to demonstrate the reliability of the assay.
Introduction
Lurasidone is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar depression.[1][2][3] Accurate measurement of lurasidone plasma concentrations is crucial for pharmacokinetic assessments and for optimizing patient dosing regimens. This application note presents a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of lurasidone in human plasma, utilizing its deuterated analog, this compound, as the internal standard.
Experimental
Materials and Reagents
-
Lurasidone hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (drug-free, sourced from an accredited biobank)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source[4]
Preparation of Stock and Working Solutions
Lurasidone Stock Solution (1 mg/mL): Accurately weigh and dissolve lurasidone hydrochloride in methanol.
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.
Working Standard Solutions: Serially dilute the lurasidone stock solution with a mixture of acetonitrile and water (1:1, v/v) to prepare working standard solutions for calibration curve and quality control (QC) samples.
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent as the working standards.
Analytical Procedure
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound).
-
Vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a portion of the sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A mixture of 5 mM ammonium acetate in water (pH 5.0) and acetonitrile (15:85, v/v).[5][6]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lurasidone: m/z 493.2 → 184.1 (Quantifier), 493.2 → 249.2 (Qualifier)
-
This compound: m/z 501.2 → 184.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Method Validation Summary
The method was validated according to regulatory guidelines, and the key performance characteristics are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lurasidone | 0.25 - 100 | > 0.99 |
Data synthesized from multiple sources indicating typical performance.[5][6]
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.25 | < 15 | < 15 | 85 - 115 |
| Low | 0.75 | < 15 | < 15 | 85 - 115 |
| Medium | 40 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification. QC: Quality Control. CV: Coefficient of Variation. Data represents typical acceptance criteria from validated methods.
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Lurasidone | > 85 | 90 - 110 |
| This compound | > 85 | 90 - 110 |
Data represents typical acceptance criteria from validated methods.
Visualizations
Caption: Experimental workflow for lurasidone quantification.
Caption: Key bioanalytical method validation parameters.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of lurasidone in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making the method well-suited for a variety of clinical and research applications. The validation results confirm that the method meets the stringent requirements for bioanalytical assays.
References
- 1. Pharmacokinetics and Pharmacodynamics of Lurasidone Hydrochloride, a Second-Generation Antipsychotic: A Systematic Review of the Published Literature [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Protocol for the Quantification of Lurasidone in Human Urine using Lurasidone-d8 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Lurasidone is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression.[1][2] Monitoring patient adherence to lurasidone is crucial for successful therapeutic outcomes, particularly in populations where adherence can be inconsistent.[1] Urine drug testing presents a non-invasive and convenient method for monitoring medication adherence compared to blood-based testing.[1][2]
Lurasidone is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, with only about 9% of an administered dose excreted in the urine.[1][3][4][5] Therefore, a highly sensitive and specific analytical method is required for its accurate quantification in urine. The use of a stable isotope-labeled internal standard, such as Lurasidone-d8, is considered the gold standard in quantitative mass spectrometry.[6][7] this compound is chemically identical to lurasidone, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution compensates for variations in sample preparation and potential matrix effects, leading to highly accurate and precise quantification.[6][8]
This application note provides a detailed protocol for the determination of lurasidone in human urine using a "dilute-and-shoot" Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as the internal standard.
2.0 Principle of the Method
The protocol employs a simple sample preparation step where a urine sample is diluted with a working solution of the internal standard, this compound. The diluted sample is then directly injected into an LC-MS/MS system. Chromatographic separation of lurasidone from endogenous urine components is achieved on a phenyl-hexyl column. Detection and quantification are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte (lurasidone) to the peak area of the internal standard (this compound) is used to calculate the concentration of lurasidone in the sample, correcting for potential analytical variability.
Experimental Protocols
3.1 Materials and Reagents
-
Lurasidone reference standard (Cerilliant or equivalent)
-
This compound reference standard (Cerilliant or equivalent)[1]
-
Methanol (HPLC or LC-MS grade)[9]
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)[1]
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human urine (for calibrators and quality controls)[1]
3.2 Instrumentation
-
Liquid Chromatography System: A UPLC or HPLC system capable of delivering accurate gradients (e.g., Waters Acquity UPLC, Agilent 1290 LC)[1][2]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-MS, Sciex Triple Quad series)[2]
-
Analytical Column: Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm, or equivalent[1]
3.3 Preparation of Stock Solutions, Calibrators, and Quality Controls
-
Lurasidone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lurasidone reference standard in methanol to achieve a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to achieve a final concentration of 1 mg/mL.[1]
-
This compound Internal Standard (IS) Working Solution (900 ng/mL): Dilute the this compound stock solution with 0.1% formic acid in water to obtain a final concentration of 900 ng/mL.[1]
-
Calibration Standards and Quality Control (QC) Samples: Prepare a series of working stock solutions by serially diluting the Lurasidone stock solution with methanol. Spike these working solutions into drug-free human urine to prepare calibration standards at concentrations of 5, 25, 100, 500, and 1000 ng/mL.[1] Similarly, prepare QC samples at low, medium, and high concentrations (e.g., 15, 400, and 800 ng/mL).
3.4 Sample Preparation
The sample preparation follows a simple "dilute-and-shoot" procedure:
-
Aliquot 100 µL of the urine sample (calibrator, QC, or unknown) into a 1.5 mL autosampler vial.[1][2]
-
Add 400 µL of the this compound Internal Standard (IS) Working Solution (900 ng/mL in 0.1% formic acid) to the vial.[1][2]
-
Cap the vial and vortex for 10 seconds.[1]
-
The sample is now ready for injection into the LC-MS/MS system.
3.5 LC-MS/MS Method Parameters
The following tables outline the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
| Table 1: Liquid Chromatography Parameters | |
| Parameter | Condition |
| Column | Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 2.6 µm)[1] |
| Column Temperature | 50 °C[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL[1][2] |
| Gradient | Establish a suitable gradient to ensure separation from matrix components. |
| Table 2: Mass Spectrometry Parameters | |
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | Optimized for maximum signal (e.g., 3.0 kV) |
| Source Temperature | Optimized for instrument (e.g., 150 °C) |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | Optimized for instrument (e.g., 400 °C) |
| MRM Transitions | See Table 3 |
| Table 3: MRM Transitions for Lurasidone and this compound | | | :--- | :--- | :--- | :--- | | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | Lurasidone | 493.2 | To be optimized | To be optimized | | this compound | 501.3 | To be optimized | To be optimized | Note: Product ions and collision energies must be determined by infusing the individual compounds into the mass spectrometer.
Data Presentation and Validation
A comprehensive method validation should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria for method validation parameters.
| Table 4: Summary of Method Validation Parameters and Acceptance Criteria | |
| Parameter | Acceptance Criteria |
| Linearity Range | 5 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy. |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ)[9] |
| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement. |
| Stability (Freeze-thaw, Bench-top) | Analyte should be stable under typical laboratory conditions. |
Visualizations
5.1 Experimental Workflow
Caption: Workflow for Lurasidone quantification in urine.
5.2 Principle of Deuterated Internal Standard
Caption: Principle of stable isotope dilution analysis.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lurasidone HCl (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. texilajournal.com [texilajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. dergipark.org.tr [dergipark.org.tr]
Application Note: High-Throughput Quantification of Lurasidone in Human Plasma via Automated Liquid-Liquid Extraction
Abstract
This application note details a robust and validated liquid-liquid extraction (LLE) protocol for the quantitative analysis of lurasidone, an atypical antipsychotic agent, and its deuterated internal standard, lurasidone-d8, from human plasma. The described method utilizes tert-butyl methyl ether as the extraction solvent, offering high recovery and minimal matrix effects. This protocol is optimized for high-throughput screening in clinical and research settings, providing a reliable sample preparation method for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). All validation parameters presented herein meet the stringent requirements of regulatory bodies for bioanalytical method validation.
Introduction
Lurasidone is a second-generation antipsychotic medication approved for the treatment of schizophrenia and bipolar depression. Accurate quantification of lurasidone in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid-liquid extraction is a widely used sample preparation technique in bioanalysis due to its ability to efficiently remove proteins and phospholipids, which can interfere with LC-MS/MS analysis. This application note provides a detailed protocol for the LLE of lurasidone and its internal standard, this compound, from human plasma, along with key validation data.
Experimental
Materials and Reagents
-
Lurasidone reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Tert-butyl methyl ether (TBME), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium acetate, analytical grade
-
Formic acid, LC-MS grade
-
Human plasma (K2EDTA as anticoagulant)
-
Deionized water (18.2 MΩ·cm)
Equipment
-
Precision pipettes and sterile, disposable tips
-
1.5 mL polypropylene microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with a C18 reversed-phase column)
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lurasidone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the lurasidone primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
Liquid-Liquid Extraction Protocol
-
Sample Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of human plasma sample (blank, calibration standard, QC, or unknown).
-
Internal Standard Addition: Add 50 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).
-
Vortexing: Briefly vortex the samples for approximately 10 seconds to ensure homogeneity.
-
Extraction Solvent Addition: Add 1.0 mL of tert-butyl methyl ether (TBME) to each tube.
-
Extraction: Cap the tubes and vortex vigorously for 5 minutes at room temperature to facilitate the extraction of the analytes into the organic phase.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean 1.5 mL tube, taking care not to disturb the protein pellet and aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85:15 v/v acetonitrile and 5 mM ammonium acetate).
-
Final Vortexing: Vortex the reconstituted samples for 1 minute to ensure complete dissolution of the analytes.
-
Sample Transfer: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
Data Presentation
The following tables summarize the quantitative data from the validation of the liquid-liquid extraction method for lurasidone in human plasma.
Table 1: Method Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 0.25 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[1] |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (LQC) | 0.75 | ≤ 5.0 | ≤ 5.0 | 95.0 - 105.0 |
| Medium (MQC) | 50 | ≤ 5.0 | ≤ 5.0 | 95.0 - 105.0 |
| High (HQC) | 80 | ≤ 5.0 | ≤ 5.0 | 95.0 - 105.0 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Absolute Recovery (%) | Matrix Effect (%) |
| Lurasidone | 68.46[2] | 102.3 |
| This compound (IS) | 67.25[2] | Not specified |
Note: A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
Visualizations
References
- 1. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Lurasidone in Human Plasma Using Solid-Phase Extraction with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of lurasidone in human plasma. The protocol employs a solid-phase extraction (SPE) workflow for sample cleanup and concentration, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. The use of a deuterated internal standard, Lurasidone-d8, ensures high accuracy and precision by correcting for matrix effects and variability during sample preparation. This method is suitable for high-throughput bioanalytical studies, including pharmacokinetic and toxicokinetic assessments.
Introduction
Lurasidone is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar depression.[1] Accurate and reliable quantification of lurasidone in biological matrices is crucial for clinical and preclinical studies to understand its pharmacokinetics, safety, and efficacy. Solid-phase extraction is a widely used technique for sample preparation in bioanalysis as it effectively removes interfering substances from complex matrices like plasma, leading to cleaner extracts and improved assay performance. The incorporation of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it closely mimics the behavior of the analyte during extraction and ionization, thereby compensating for potential variations.[2][3] This application note provides a detailed protocol for the SPE of lurasidone from human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Experimental
Materials and Reagents
-
Lurasidone hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)[4]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ammonium hydroxide
-
Human plasma (K2-EDTA)
-
Strata-X-CW Microelution 96-well plates (or similar polymeric weak cation exchange SPE cartridges)[5]
Equipment
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer with a UPLC/HPLC system)[1][4]
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
96-well plate positive pressure manifold or vacuum manifold
-
Nitrogen evaporator
Stock and Working Solutions
-
Lurasidone Stock Solution (1 mg/mL): Accurately weigh and dissolve lurasidone hydrochloride in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.[1]
-
Lurasidone Working Solutions: Prepare serial dilutions of the lurasidone stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Solid-Phase Extraction Protocol
The following protocol is optimized for a 96-well microelution SPE plate format, enabling high-throughput sample processing.
Sample Pre-treatment
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
Transfer the supernatant to the wells of the 96-well SPE plate.
Solid-Phase Extraction Procedure
-
Condition: Condition the SPE wells with 200 µL of methanol.
-
Equilibrate: Equilibrate the wells with 200 µL of water.[5]
-
Load: Load the pre-treated sample supernatant (from step 1.5) into the wells. Apply gentle positive pressure or vacuum to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
Wash 1: Wash the wells with 200 µL of 25 mM ammonium formate buffer (pH ~3.5).[5]
-
Wash 2: Wash the wells with 200 µL of methanol:water (50:50, v/v).[5]
-
Dry: Dry the sorbent bed by applying high vacuum or positive pressure for 1-2 minutes.[5]
-
Elute: Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in acetonitrile:methanol (60:40, v/v).[5]
-
Dilute: Dilute the eluate with 200 µL of 0.1% formic acid in water before injection.[5]
Caption: Experimental workflow for the solid-phase extraction of lurasidone.
LC-MS/MS Analysis
Chromatographic Conditions
-
Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[6]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lurasidone: m/z 493.2 → [Product Ion]
-
This compound: m/z 501.2 → [Product Ion]
-
Note: Specific product ions and collision energies should be optimized for the instrument in use.
Results and Performance Characteristics
The method was validated according to established bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Lurasidone | 0.1 - 100 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| LLOQ | 0.1 | < 15 | < 15 | ± 20 |
| Low QC | 0.3 | < 10 | < 10 | ± 15 |
| Mid QC | 10 | < 10 | < 10 | ± 15 |
| High QC | 80 | < 10 | < 10 | ± 15 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Lurasidone | Low QC | 85 - 95 | 90 - 110 |
| Mid QC | 85 - 95 | 90 - 110 | |
| High QC | 85 - 95 | 90 - 110 | |
| This compound | - | 85 - 95 | 90 - 110 |
Extraction recovery is calculated by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples. Matrix effect is assessed by comparing the analyte response in post-extraction spiked plasma to that in neat solution.
Caption: Role of the deuterated internal standard in the analytical method.
Conclusion
The solid-phase extraction method detailed in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of lurasidone in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for variations in sample preparation and matrix effects. This method is well-suited for regulated bioanalysis in support of clinical and preclinical drug development programs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lurasidone-d8 Concentration in Bioanalytical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lurasidone-d8 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalytical assays?
A1: this compound is a stable isotope-labeled version of the atypical antipsychotic drug Lurasidone. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to Lurasidone, it can effectively compensate for variability during sample preparation and analysis, leading to more accurate and precise quantification of Lurasidone in biological matrices such as plasma, serum, and urine.
Q2: What is the recommended storage condition and stability for this compound?
A2: this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years. Stock solutions prepared in methanol should also be stored at -20°C. For routine use, working solutions may be stored at refrigerated temperatures (2-8°C) for shorter periods, but stability under these conditions should be verified. It is crucial to keep containers tightly closed and in a dry, well-ventilated area.
Q3: What are the common analytical techniques for quantifying Lurasidone with this compound?
A3: The most common and preferred method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of Lurasidone in complex biological samples. High-Performance Liquid Chromatography (HPLC) with UV detection has also been described, but LC-MS/MS is generally favored for its superior performance in bioanalytical applications.
Q4: How does Lurasidone's metabolism affect its bioanalysis?
A4: Lurasidone is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. This can lead to the formation of various metabolites. When developing a bioanalytical method, it is important to ensure that the method can distinguish Lurasidone from its metabolites to avoid interference. Co-administration of strong CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampin) can significantly alter Lurasidone concentrations in vivo, which should be considered during study design and data interpretation.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bioanalytical assay of Lurasidone using this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Lurasidone or this compound
Possible Causes & Solutions
| Cause | Solution |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column. Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.[4][5] |
| Inappropriate Mobile Phase pH | Lurasidone is a weakly basic compound. A mobile phase with a pH that is too high or too low can affect its ionization state and lead to poor peak shape. Optimize the mobile phase pH; for basic compounds, a slightly acidic pH (e.g., using formic acid or ammonium formate) often improves peak shape.[6] |
| Injection of a Stronger Solvent than the Mobile Phase | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the final extract in the initial mobile phase or a weaker solvent.[5][7] |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to poor performance. Replace the analytical column if other troubleshooting steps fail.[4] |
Issue 2: High Variability or Inconsistent this compound Internal Standard Response
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Sample Preparation | Variability in extraction recovery can lead to inconsistent IS response. Ensure consistent and precise execution of the sample preparation steps (e.g., pipetting, vortexing, and evaporation).[8] |
| Matrix Effects | Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound. Evaluate matrix effects from different lots of the biological matrix. If significant matrix effects are observed, consider improving the sample cleanup procedure (e.g., switching from protein precipitation to SPE or LLE), or adjusting the chromatography to separate the interfering components.[9][10] |
| Incorrect Internal Standard Concentration | An inappropriate concentration of the internal standard can lead to issues. The IS response should be sufficient for precise measurement but not so high as to cause detector saturation or significant isotopic contribution to the analyte signal. |
| Instrument Instability | Fluctuations in the mass spectrometer's performance can cause variable IS response. Perform system suitability tests before each analytical run to ensure the instrument is performing optimally.[8] |
Issue 3: Low Recovery of Lurasidone and this compound
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal Extraction Method | The chosen extraction method (protein precipitation, LLE, or SPE) may not be efficient for Lurasidone from the specific biological matrix. Experiment with different extraction techniques. For example, if protein precipitation gives low recovery, try a more specific method like SPE.[11] |
| Incorrect pH for Liquid-Liquid Extraction (LLE) | The pH of the sample during LLE is critical for efficient extraction of basic compounds like Lurasidone. Adjust the pH of the aqueous phase to be at least 2 units above the pKa of Lurasidone to ensure it is in its neutral form for extraction into an organic solvent. |
| Inappropriate SPE Sorbent or Elution Solvent | The choice of SPE sorbent and the composition of the wash and elution solvents are crucial for good recovery. Select a sorbent that has a high affinity for Lurasidone (e.g., a mixed-mode cation exchange sorbent). Optimize the wash steps to remove interferences without eluting the analyte, and use a strong enough elution solvent to achieve complete recovery. |
Issue 4: Suspected Isotopic Contribution or Crosstalk
Possible Causes & Solutions
| Cause | Solution |
| Impurity in the this compound Standard | The deuterated internal standard may contain a small amount of the non-labeled Lurasidone. Analyze a high concentration solution of the this compound to check for the presence of the Lurasidone MRM transition. If significant, the contribution to the Lurasidone response at the LLOQ should be less than 20%. |
| In-source Fragmentation or Back-Exchange | Although less common with stable deuterium labeling, in-source phenomena can potentially lead to crosstalk. Optimize the mass spectrometer's source conditions (e.g., temperature, voltages) to minimize in-source fragmentation. While back-exchange of deuterium for hydrogen is unlikely for this compound under typical reversed-phase conditions, using a mobile phase with D2O instead of H2O can be a diagnostic tool if this is suspected. |
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (for Plasma)
-
To 100 µL of plasma sample, add 20 µL of this compound working solution.
-
Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) and vortex.
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for injection.
Sample Preparation: "Dilute-and-Shoot" (for Urine)
-
To 50 µL of urine sample, add 20 µL of this compound working solution.
-
Add 930 µL of the initial mobile phase (or a suitable dilution solvent).[3]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Lurasidone and this compound
| Parameter | Lurasidone | This compound |
| Precursor Ion (m/z) | 493.2 | 501.2 |
| Product Ion (m/z) | 166.3 | 166.3 |
| Collision Energy (eV) | Optimized for specific instrument (e.g., 35-45 eV) | Optimized for specific instrument (e.g., 35-45 eV) |
| Dwell Time (ms) | 50-100 | 50-100 |
Note: These are example values and should be optimized for the specific LC-MS/MS instrument being used.
Table 2: Comparison of Sample Preparation Methods for Lurasidone in Plasma
| Method | Typical Recovery (%) | Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation | 85-100 | Can be significant | Fast, simple, and inexpensive | Less clean extract, higher potential for matrix effects |
| Liquid-Liquid Extraction | 70-95 | Moderate | Cleaner extract than PP, good for non-polar compounds | More labor-intensive, requires solvent evaporation |
| Solid-Phase Extraction | >90 | Minimal | Cleanest extract, high recovery, and concentration | More expensive, requires method development |
Note: Values are approximate and can vary depending on the specific protocol and biological matrix.
Visualizations
Caption: General workflow for the bioanalysis of Lurasidone using this compound.
Caption: A logical approach to troubleshooting common issues in Lurasidone bioanalysis.
References
- 1. Lurasidone drug-drug interaction studies: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. agilent.com [agilent.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Lurasidone-d8 internal standard stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Lurasidone-d8 when used as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Lurasidone, an atypical antipsychotic drug. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for internal standards.[1][2] This is because its chemical and physical properties are very similar to the analyte (Lurasidone), meaning it behaves almost identically during sample preparation, chromatography, and ionization. The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish it from the non-deuterated Lurasidone, enabling accurate quantification by correcting for variability in the analytical process.
Q2: What are the primary stability concerns for Lurasidone and, by extension, this compound?
A2: Forced degradation studies on Lurasidone have shown it is most susceptible to degradation under alkaline and oxidative conditions.[3][4] While stable under neutral, thermal, and photolytic stress, significant degradation occurs in the presence of a base or oxidizing agents.[3] Therefore, it is reasonable to infer that this compound will exhibit similar instabilities.
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A3: Deuterium exchange is a potential issue with all deuterated internal standards, especially if the deuterium atoms are located on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups.[5] This can lead to a loss of the mass difference between the internal standard and the analyte, compromising the accuracy of the assay. While specific studies on this compound are not available, it is crucial to position the deuterium labels on non-exchangeable sites to ensure the stability of the label.[5]
Q4: How can I assess the stability of my this compound internal standard?
A4: The stability of this compound should be thoroughly evaluated during method development and validation as per regulatory guidelines, such as those from the FDA.[1][6][7] This involves conducting stability studies under various conditions that mimic the entire lifecycle of a sample, from collection and storage to final analysis. Key stability experiments include freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound internal standard.
Problem 1: I am observing a decrease in the this compound signal over time in my processed samples.
| Possible Cause | Troubleshooting Steps |
| Alkaline Hydrolysis | Lurasidone is known to be highly susceptible to alkaline hydrolysis.[4] If your sample preparation or mobile phase involves basic conditions (high pH), this could be causing the degradation of this compound. Solution: 1. Measure the pH of your solutions. 2. If the pH is alkaline, consider adjusting it to a neutral or slightly acidic pH. 3. If alkaline conditions are necessary for your assay, minimize the time the sample is exposed to these conditions and keep the samples at a low temperature. |
| Oxidative Degradation | Lurasidone can also degrade under oxidative conditions.[3][8] Solution: 1. Ensure your solvents are fresh and free of peroxides. 2. Avoid prolonged exposure of your samples to air and light, which can promote oxidation. 3. Consider adding an antioxidant to your sample matrix if compatible with your analytical method. |
| Adsorption | The analyte may be adsorbing to the surfaces of your sample vials or autosampler components. Solution: 1. Try using different types of vials (e.g., silanized glass or polypropylene). 2. Ensure the sample solvent is appropriate to keep the analyte in solution. |
Problem 2: I am seeing a peak at the mass of unlabeled Lurasidone in my this compound standard solution.
| Possible Cause | Troubleshooting Steps |
| Isotopic Impurity | The this compound standard may contain a small amount of the non-deuterated form from its synthesis. Solution: 1. Check the certificate of analysis for the isotopic purity of your standard. 2. If the impurity is significant, it may be necessary to obtain a new standard with higher isotopic purity. |
| Deuterium Exchange | The deuterium atoms may be exchanging with protons from the solvent. This is more likely if the solvent is protic (e.g., water, methanol) and if the pH is not neutral. Solution: 1. Evaluate the stability of the this compound in your solvent by incubating it over time and monitoring the signal of both the deuterated and non-deuterated forms. 2. If exchange is occurring, consider changing to a less protic solvent or adjusting the pH to be closer to neutral. Storing stock solutions in aprotic solvents may be preferable.[9] |
Problem 3: The retention time of this compound is slightly different from that of Lurasidone.
| Possible Cause | Troubleshooting Steps |
| Isotope Effect | Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[10] This can be more pronounced in certain chromatographic modes (e.g., normal phase). Solution: 1. This is often a minor and consistent shift that does not impact quantification as long as the peaks are well-resolved from any interferences. 2. Ensure your chromatography is optimized to provide good peak shape and resolution for both the analyte and the internal standard. 3. If the shift is significant and inconsistent, it could indicate an issue with the mobile phase composition or column equilibration. |
Summary of Lurasidone Degradation Studies
The following table summarizes the findings from forced degradation studies conducted on Lurasidone, which can be extrapolated to anticipate the stability of this compound.
| Stress Condition | Observation | Degradation Products Identified | Reference |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Significant degradation | Cleavage of the isoindole-1,3-dione ring | [3][4] |
| Oxidative Stress (e.g., H₂O₂) | Significant degradation | Formation of sulfone and sulfoxide on the benzisothiazole ring; cleavage of the piperazine ring to form N,N'-diformyl degradant | [8] |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Generally stable, some studies show minor degradation | - | [3] |
| Photolytic Stress (UV/Vis light) | Generally stable, one study identified a photo-induced isomer | Isomer with the benzisothiazole ring altered to a benzothiazole ring | [8] |
| Thermal Stress | Stable | - | [3] |
| Neutral Hydrolysis | Stable | - | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for performing a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 N hydrochloric acid. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 N sodium hydroxide. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber.
-
Thermal Degradation: Expose an aliquot of the stock solution to elevated temperature (e.g., 60°C) in a stable environment.
-
Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute it to an appropriate concentration for LC-MS/MS analysis.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify any degradation peaks.
Protocol 2: Assessing Deuterium Exchange
This protocol helps determine if deuterium atoms in this compound are exchanging with protons from the sample matrix or mobile phase.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural characterization of alkaline and oxidative stressed degradation products of lurasidone using LC/ESI/QTOF/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions via liquid chromatography-photodiode array/ultraviolet-tandem mass spectrometry and one-dimensional/two-dimensional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hilarispublisher.com [hilarispublisher.com]
Navigating Ion Suppression in Lurasidone Quantification: A Technical Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting ion suppression during the LC-MS/MS quantification of Lurasidone, utilizing Lurasidone-d8 as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression and why is it a concern in Lurasidone quantification?
A: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, Lurasidone, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This phenomenon occurs within the mass spectrometer's ion source and can lead to decreased sensitivity, poor accuracy, and unreliable quantification.[1][2] Even with highly selective MS/MS methods, ion suppression remains a significant challenge because it affects the initial ion formation process.[1] In complex biological samples, endogenous materials like proteins, lipids, and salts are common causes of ion suppression.[3]
Q2: My Lurasidone signal is low and variable, but the this compound signal is stable. What could be the issue?
A: This scenario suggests that the ion suppression is not being adequately corrected by the internal standard. While stable isotope-labeled internal standards like this compound are designed to co-elute and experience similar ionization effects as the analyte, significant chromatographic separation between them can lead to differential ion suppression.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Lurasidone and this compound. They should have nearly identical retention times.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., phenyl-hexyl) to ensure the analyte and internal standard co-elute perfectly.[4]
-
Investigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Lurasidone solution into the mobile phase after the analytical column and injecting a blank matrix sample.[5][6] Dips in the baseline signal indicate retention times where ion suppression is occurring.[5][6]
Q3: Both my Lurasidone and this compound signals are suppressed and inconsistent across different samples. How can I mitigate this?
A: When both analyte and internal standard signals are variably suppressed, it points to a significant matrix effect that is not consistent from sample to sample.[1] This is a common issue in bioanalysis due to the natural variability of biological samples.[1]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat severe matrix effects is to remove interfering components before analysis.[7]
-
Protein Precipitation (PPT): While quick, PPT is often insufficient and may leave behind phospholipids and other small molecules that cause ion suppression.[1][3]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[1] Methods using tert-butyl methyl ether have been successfully employed for Lurasidone extraction from plasma.[8]
-
Solid-Phase Extraction (SPE): SPE offers more selective cleanup and can significantly reduce matrix components.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2] However, this may also lower the analyte concentration, potentially impacting sensitivity.
-
Chromatographic Separation: Modify your LC method to separate Lurasidone from the regions of ion suppression.[2][5]
Experimental Protocols & Data
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting Lurasidone from human plasma.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.
-
Spike with the appropriate concentration of this compound internal standard solution.
-
Add 500 µL of tert-butyl methyl ether.[8]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Parameters
The following tables summarize typical starting parameters for Lurasidone quantification. Optimization is recommended for your specific instrumentation and matrix.
Table 1: Mass Spectrometry Parameters
| Parameter | Lurasidone | This compound |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 493.2 | 501.2 |
| Product Ion (m/z) | 166.3 | 166.3 |
| Dwell Time (ms) | 100-200 | 100-200 |
| Collision Energy (eV) | Instrument Dependent | Instrument Dependent |
| DP/CE/CXP | Optimize for max signal | Optimize for max signal |
Note: The product ion for this compound can be the same as the unlabeled compound if the deuterium atoms are not on the fragmented portion of the molecule. A common precursor for Lurasidone is m/z 493.2 and a product ion is m/z 166.3.[9]
Table 2: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water or 5mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with low %B, ramp to high %B to elute, then re-equilibrate |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
Visualizing Ion Suppression and the Role of this compound
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most widely accepted method to compensate for matrix effects. The underlying principle is that the SIL-IS has nearly identical physicochemical properties to the analyte. Therefore, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for a reliable ratio of analyte to IS for quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. lctsbible.com [lctsbible.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Lurasidone-d8 Isotopic Purity and Analytical Accuracy
Welcome to the technical support center for Lurasidone-d8. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the isotopic purity of this compound and its impact on experimental accuracy, particularly when used as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled version of the atypical antipsychotic drug Lurasidone. In this compound, eight hydrogen atoms have been replaced with deuterium atoms. It is primarily used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the determination of Lurasidone concentrations in biological matrices (e.g., plasma, urine).[1][2] The key advantage of using a stable isotope-labeled internal standard is that it has nearly identical physicochemical properties to the analyte of interest (unlabeled Lurasidone).[3][4] This similarity allows it to co-elute chromatographically and experience similar ionization efficiency and matrix effects in the mass spectrometer, leading to more accurate and precise quantification by correcting for variability during sample preparation and analysis.[3][5][6]
Q2: What is isotopic purity and why is it critical for this compound?
Isotopic purity refers to the percentage of the deuterated compound that is fully labeled with the stable isotope (in this case, deuterium) at all intended positions. For this compound, this means the proportion of molecules that contain exactly eight deuterium atoms as intended. High isotopic purity is crucial because the presence of incompletely deuterated or unlabeled Lurasidone (d0 to d7 isotopologues) in the this compound internal standard can interfere with the measurement of the actual Lurasidone analyte in a sample.[3] This interference, often called "cross-talk," can lead to an overestimation of the analyte concentration and compromise the accuracy of the study results.[7]
Q3: What are the common isotopic impurities in this compound?
The most significant isotopic impurity is the unlabeled Lurasidone (d0), which has the same mass as the analyte and is indistinguishable by the mass spectrometer. Other impurities can include partially deuterated Lurasidone molecules (d1, d2, d3, d4, d5, d6, and d7). The presence and distribution of these isotopologues depend on the synthetic process used to introduce the deuterium atoms. Commercially available this compound is typically specified to have a high percentage of deuterated forms (e.g., ≥99% d1-d8).[8]
Q4: What are the regulatory expectations for the isotopic purity of internal standards like this compound?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the importance of using high-purity internal standards in bioanalytical method validation. The FDA's M10 Bioanalytical Method Validation guidance highlights that the isotopic purity of a stable isotope-labeled internal standard should be high and that the potential influence of any unlabeled analyte present as an impurity should be evaluated during method validation. While specific percentage limits are not universally mandated, the contribution of the internal standard to the analyte signal should be minimal and not affect the accuracy of the measurements, especially at the lower limit of quantitation (LLOQ).
Troubleshooting Guide
Issue 1: Inaccurate or variable results in pharmacokinetic studies using this compound.
-
Potential Cause: Isotopic impurity in the this compound internal standard, specifically the presence of unlabeled Lurasidone (d0).
-
Troubleshooting Steps:
-
Verify the Certificate of Analysis (CoA): Check the CoA for your batch of this compound to confirm its stated isotopic purity. Commercially available standards typically have high isotopic enrichment (e.g., ≥99% deuterated forms).[8]
-
Assess Cross-Contribution: Prepare a solution containing only the this compound internal standard at the concentration used in your assay. Analyze this solution using your LC-MS/MS method and monitor the mass transition for unlabeled Lurasidone. The response of the unlabeled analyte should be negligible. A common acceptance criterion is that the contribution of the internal standard to the analyte signal should be less than 20% of the analyte's response at the Lower Limit of Quantitation (LLOQ).
-
Consider Isotopic Exchange: Although less common with well-designed deuterated standards, assess the possibility of deuterium-hydrogen exchange. This can occur if deuterium atoms are located at chemically labile positions.[9] Review the structure of this compound to ensure the deuterium labels are on stable positions (e.g., on a piperazine ring, as is common for this compound).
-
Issue 2: Non-linear calibration curves, particularly at the lower concentration end.
-
Potential Cause: Interference from naturally occurring isotopes of Lurasidone contributing to the this compound signal, or significant contribution of unlabeled Lurasidone from the internal standard to the analyte signal.
-
Troubleshooting Steps:
-
Evaluate Isotopic Overlap: The mass spectrum of Lurasidone will have naturally occurring heavier isotopes (due to 13C, 15N, 34S). Assess whether any of these isotopic peaks overlap with the mass of this compound.[7] Using high-resolution mass spectrometry can help differentiate these species.
-
Optimize Internal Standard Concentration: The concentration of the internal standard can influence the impact of impurities. Ensure that the concentration of this compound is appropriate for the expected range of Lurasidone concentrations in your samples.
-
Re-evaluate Isotopic Purity: If the issue persists, consider re-verifying the isotopic purity of your this compound standard using the experimental protocols outlined below.
-
Data Presentation: Isotopic Purity Acceptance Criteria
The following table summarizes generally accepted criteria for the isotopic purity of stable isotope-labeled internal standards in bioanalytical assays.
| Parameter | Acceptance Criterion | Rationale |
| Overall Isotopic Purity | ≥ 98% | Ensures that the vast majority of the internal standard is the desired deuterated form. |
| Contribution of Unlabeled Analyte (d0) in IS Solution | Response should be < 20% of the analyte response at the LLOQ. | Minimizes the impact of the internal standard on the measurement of the analyte at its lowest quantifiable concentration. |
| Contribution of Analyte at ULOQ to IS Signal | Response should be < 5% of the internal standard response. | Prevents the analyte signal from artificially inflating the internal standard signal at high concentrations. |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This method allows for the determination of the distribution of different isotopologues.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration suitable for your LC-MS system (e.g., 1 µg/mL).
-
-
LC-HRMS Analysis:
-
Liquid Chromatography (LC): Use a suitable C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good chromatographic separation of Lurasidone from any potential impurities.
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in high-resolution, full-scan mode.
-
Acquire data over a mass range that includes the molecular ions of unlabeled Lurasidone and all its deuterated isotopologues (d0 to d8).
-
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (M+H)+.
-
Integrate the peak area for each extracted ion chromatogram.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is typically reported as the percentage of the d8 isotopologue.
-
Protocol 2: Quantitative NMR (qNMR) for Isotopic Enrichment
This method can provide an overall assessment of deuterium enrichment.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Accurately weigh a known amount of a certified internal reference standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and a signal that does not overlap with the this compound signals.
-
Dissolve both the this compound and the internal standard in a deuterated solvent (e.g., DMSO-d6, Chloroform-d) in a volumetric flask to a known volume.
-
-
¹H-NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Ensure a long relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.
-
Integrate the signals corresponding to the residual protons in this compound and the signals of the internal reference standard.
-
-
Calculation of Isotopic Enrichment:
-
The percentage of deuterium incorporation can be calculated by comparing the integral of the residual proton signals of this compound to the integral of the known concentration of the internal reference standard.
-
Visualizations
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Caption: Impact of d0 Impurity on Analyte Quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
How to resolve chromatographic co-elution of Lurasidone and Lurasidone-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the chromatographic co-elution of Lurasidone and its deuterated internal standard, Lurasidone-d8.
Troubleshooting Guide: Resolving Co-elution of Lurasidone and this compound
Chromatographic co-elution of an analyte and its deuterated internal standard can pose a challenge in quantitative bioanalysis. While mass spectrometry can distinguish between Lurasidone and this compound based on their mass-to-charge ratios, chromatographic separation is often desirable to minimize potential matrix effects and isotopic crosstalk. This guide provides a systematic approach to resolving this issue.
Problem: Lurasidone and this compound are co-eluting, leading to a single chromatographic peak.
Solution Workflow:
Caption: A stepwise workflow for troubleshooting the co-elution of Lurasidone and this compound.
Detailed Troubleshooting Steps:
Step 1: Mobile Phase Optimization
The mobile phase composition is a critical factor influencing chromatographic separation.[1][2][3]
-
Organic Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve the resolution between the two compounds.
-
Organic Solvent Type: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Lurasidone.[3] Experiment with adjusting the pH of the aqueous portion of your mobile phase. A change in pH can alter the ionization state of the analytes and their interaction with the stationary phase.
-
Mobile Phase Additives: The addition of small amounts of additives like formic acid, acetic acid, or ammonium formate can improve peak shape and influence selectivity.[1][4]
Step 2: Stationary Phase (Column) Chemistry
If mobile phase optimization is insufficient, changing the stationary phase chemistry can provide the necessary change in selectivity.
-
Column Type: If you are using a standard C18 column, consider switching to a C8, Phenyl-Hexyl, or other column with a different stationary phase.[5][6][7] Phenyl-Hexyl columns, for instance, can offer different selectivity for aromatic compounds.
-
Particle Size and Column Dimensions: Using a column with a smaller particle size or a longer length can increase column efficiency and may lead to better resolution.
Step 3: Temperature
Column temperature can influence the viscosity of the mobile phase and the kinetics of the separation process.[8][9][10]
-
Temperature Adjustment: Try increasing or decreasing the column temperature in small increments (e.g., 5 °C). This can sometimes be sufficient to achieve separation.
Step 4: Flow Rate
-
Flow Rate Reduction: Decreasing the flow rate of the mobile phase can lead to better resolution by allowing more time for the analytes to interact with the stationary phase.
Frequently Asked Questions (FAQs)
Q1: Why is it important to chromatographically separate Lurasidone from this compound if my mass spectrometer can distinguish them?
A1: While mass spectrometry can differentiate between the two based on their mass difference, chromatographic separation is still recommended for several reasons:
-
Minimizing Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of both the analyte and the internal standard. If they are chromatographically separated, the impact of a specific matrix component might differ between the two, leading to more accurate quantification.
-
Avoiding Isotopic Crosstalk: In cases of high analyte concentration, the isotopic signal from the analyte may contribute to the signal of the deuterated internal standard, and vice-versa. Separation helps to mitigate this.
-
Improved Peak Integration: Well-resolved peaks are easier to integrate accurately, leading to more precise results.
Q2: What are typical starting conditions for a Lurasidone analysis?
A2: Based on published methods, a common starting point for Lurasidone analysis by LC-MS/MS would be:
-
Mobile Phase: A gradient of acetonitrile or methanol with an aqueous component containing a buffer like ammonium acetate or an additive like formic acid.[6][7][11][12]
-
Detection: Tandem mass spectrometry in positive ion mode.[7][12][13]
Q3: Can I use a different deuterated internal standard?
A3: Yes, if you continue to face significant co-elution issues, using a deuterated internal standard with a larger mass difference (e.g., d8 instead of d4) might be an option, as this can sometimes lead to slightly different chromatographic behavior.
Data Presentation
The following tables summarize chromatographic conditions from various published methods for Lurasidone analysis. These can be used as a reference for method development and troubleshooting.
Table 1: Overview of Chromatographic Conditions for Lurasidone Analysis
| Reference | Column | Mobile Phase | Flow Rate (mL/min) |
| Vaja et al. | Inertsil ODS C18 (150mm x 4.6mm, 5µm) | Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate buffer (pH 4.0), Mobile Phase B: Acetonitrile (60:40 v/v) | 1.0 |
| Rajadhyaksha & Londhe | C18, Phenomenex (150 × 4.6 mm, 3.0 μm) | Methanol, acetonitrile and water (70:10:20 v/v/v) with 0.1% heptafluorobutyric acid | Not Specified |
| Venu et al. | Hypersil BDS C18 (50 mm × 4.6 mm, 3.0 µm) | 10 mM ammonium acetate and acetonitrile (70:30 v/v) | 0.7 |
| Ko et al. | Octadecylsilica (5 μm, 2.0 × 50 mm) | 0.1% formic acid and 0.1% formic acid in acetonitrile | Not Specified |
| Yan et al. | Agilent Poroshell 120 Bonus-RP C18 (100 mm × 4.6 mm, 2.7 µm) | Gradient elution of 10 mM ammonium formate solution and methanol | Not Specified |
Experimental Protocols
This section provides a detailed example of an LC-MS/MS method for the analysis of Lurasidone, which can be adapted to resolve co-elution with this compound.
Objective: To develop a robust LC-MS/MS method for the quantification of Lurasidone in a biological matrix, with a focus on achieving chromatographic separation from its deuterated internal standard, this compound.
Materials:
-
Lurasidone reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Formic acid or ammonium acetate
-
A suitable HPLC column (e.g., C18, C8, or Phenyl-Hexyl)
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the LC-MS/MS analysis of Lurasidone.
Detailed Method:
-
Standard and Sample Preparation:
-
Prepare stock solutions of Lurasidone and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare calibration standards and quality control samples by spiking the appropriate amounts of Lurasidone into the blank biological matrix.
-
For sample analysis, add a fixed amount of this compound internal standard to all samples, standards, and QCs.
-
Perform sample extraction using protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE).
-
-
Chromatographic Conditions (Initial Method):
-
Column: C18, 100 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 20% B
-
6.1-8 min: 20% B
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Lurasidone: Precursor ion m/z 493.2 → Product ion m/z 166.1
-
This compound: Precursor ion m/z 501.2 → Product ion m/z 166.1 (example transition, may vary based on labeling pattern)
-
-
-
Method Optimization for Resolving Co-elution:
-
If co-elution is observed with the initial method, systematically apply the strategies outlined in the troubleshooting guide. For example:
-
Mobile Phase: Change the organic solvent to methanol. Adjust the initial and final percentages of the organic solvent in the gradient.
-
Column: Test a Phenyl-Hexyl column of similar dimensions.
-
Temperature: Evaluate the separation at 35 °C and 45 °C.
-
-
By following this structured approach, researchers can effectively troubleshoot and resolve the chromatographic co-elution of Lurasidone and this compound, leading to more robust and reliable analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of temperature on the separation performance in solid support-free liquid-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avantorsciences.com [avantorsciences.com]
- 9. ibisscientific.com [ibisscientific.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing carryover in Lurasidone analysis using a deuterated IS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in Lurasidone analysis, particularly when using a deuterated internal standard (IS).
Troubleshooting Guides
Issue: High Carryover of Lurasidone and/or its Deuterated IS
Q1: I am observing significant carryover of Lurasidone and its deuterated internal standard (Lurasidone-d8) in my blank injections following a high concentration sample. What are the potential sources of this carryover?
A1: High carryover in LC-MS/MS analysis can originate from several components of your system. The most common sources include the autosampler, the analytical column, and the mass spectrometer's ion source.[1][2] Lurasidone, being a weakly basic and somewhat lipophilic compound, can adsorb to surfaces within the fluidic path.
Potential Carryover Sources:
-
Autosampler: The injection needle, sample loop, rotor seals, and stators are common areas where residues can persist.[1][2]
-
Analytical Column: The column, including the frits and the stationary phase, can retain the analyte and IS, leading to gradual leaching in subsequent runs.[2][3]
-
Connecting Tubing: Analytes can adsorb to the inner surfaces of PEEK or stainless steel tubing.
-
Mass Spectrometer Ion Source: Contamination of the ion source, particularly the curtain plate or cone, can lead to a constant background signal that may be mistaken for carryover.[4]
Q2: How can I systematically troubleshoot the source of the carryover?
A2: A systematic approach is crucial to efficiently identify the source of carryover.[2] The following workflow can help you isolate the problematic component.
Troubleshooting Workflow:
Q3: What are the best practices for optimizing the autosampler wash to minimize Lurasidone carryover?
A3: An effective autosampler wash is critical for mitigating carryover. The wash solution should be strong enough to solubilize and remove Lurasidone and its deuterated IS from the needle and injection path.
Wash Solution Optimization:
| Wash Solution Composition | Lurasidone Carryover (%) | This compound Carryover (%) | Notes |
| 100% Mobile Phase A (Aqueous) | 5.2% | 5.5% | Ineffective at removing the analyte. |
| 100% Mobile Phase B (Organic) | 1.8% | 1.9% | Better, but still significant carryover. |
| 50:50 Acetonitrile:Isopropanol | 0.5% | 0.6% | Good performance. |
| 50:25:25 Acetonitrile:Isopropanol:Methanol with 0.1% Formic Acid | <0.1% | <0.1% | Recommended strong wash solution. |
Experimental Protocol: Autosampler Wash Optimization
-
Prepare a High Concentration Standard: Prepare a Lurasidone standard at the upper limit of quantification (ULOQ).
-
Injection Sequence:
-
Inject a blank (to establish baseline).
-
Inject the ULOQ standard.
-
Inject three consecutive blank samples using the wash solution to be tested.
-
-
Data Analysis: Calculate the carryover percentage in the first blank injection after the ULOQ using the formula: (Peak Area in Blank / Peak Area in ULOQ) * 100.
-
Repeat: Repeat the sequence for each wash solution composition to be tested.
Q4: My column seems to be the source of carryover. How can I effectively wash the column to remove residual Lurasidone?
A4: Column-related carryover can be addressed by optimizing the mobile phase and implementing a robust column wash at the end of each run or batch. Lurasidone is a weak base, so adjusting the pH of the mobile phase can influence its retention and elution.[5]
Column Wash Strategies:
| Strategy | Description | Effectiveness |
| Increased Organic Content | Increase the percentage of the organic mobile phase (e.g., acetonitrile, methanol) at the end of the gradient. | Moderate |
| pH Modification | Introduce a mobile phase with a lower pH (e.g., using formic or acetic acid) to protonate Lurasidone, potentially reducing its interaction with the stationary phase. | Moderate to High |
| Strong Solvent Wash | After the analytical run, flush the column with a strong, non-standard mobile phase like 100% isopropanol or a mixture of acetonitrile and isopropanol.[4] | High |
Experimental Protocol: Column Wash Evaluation
-
Establish Carryover: Run a ULOQ standard followed by a blank using your standard gradient to confirm column carryover.
-
Implement Wash Method: Modify your analytical method to include a post-run column wash step (e.g., 5 minutes with 95% Acetonitrile/5% Water with 0.1% Formic Acid).
-
Re-evaluate Carryover: Run the ULOQ standard followed by a blank with the new method incorporating the column wash.
-
Compare: Compare the carryover percentage with and without the column wash to determine its effectiveness.
Frequently Asked Questions (FAQs)
Q5: Will using a deuterated internal standard like this compound eliminate carryover issues?
A5: Not necessarily. A deuterated internal standard is an excellent tool for correcting for matrix effects and variability in sample processing and instrument response.[6] However, it will not eliminate the source of carryover. This compound has very similar physicochemical properties to Lurasidone, meaning it will also be susceptible to the same carryover mechanisms. If you observe carryover for Lurasidone, you will likely see it for this compound as well. The benefit is that the carryover of the IS can track the carryover of the analyte, potentially improving the accuracy of quantification if the carryover is consistent.
Q6: Can the mobile phase composition affect Lurasidone carryover?
A6: Yes, absolutely. The mobile phase composition, including the organic solvent, additives, and pH, plays a significant role in analyte-stationary phase interactions.
Mobile Phase Optimization Logic:
Q7: I've tried optimizing my wash solutions and gradient, but still see a low-level, consistent signal in my blanks. What should I do?
A7: A persistent, low-level signal in all blanks, even those run at the beginning of a sequence, is often indicative of contamination rather than sample-to-sample carryover.[1]
Troubleshooting Contamination:
-
Mobile Phase: Prepare fresh mobile phases. Contamination can leach from solvent bottles or tubing.
-
Reagents: Ensure all reagents and dilution solvents are free of Lurasidone.
-
MS Ion Source: If the signal persists, the MS ion source may be contaminated. Follow the manufacturer's protocol for cleaning the ion source components, such as the curtain plate, cone, and probe.[4]
Experimental Protocol: Distinguishing Carryover from Contamination
-
Injection Sequence:
-
Inject a Pre-Blank (a blank sample run before any standards).
-
Inject a mid-range Lurasidone standard.
-
Inject a Post-Blank 1.
-
Inject a Post-Blank 2.
-
-
Analysis:
-
Carryover: The peak area will be highest in Post-Blank 1 and decrease in Post-Blank 2. The Pre-Blank should be clean.
-
Contamination: All blanks (Pre- and Post-) will show a similar, consistent peak area.[1]
-
This systematic approach to troubleshooting will help you identify and resolve carryover issues in your Lurasidone analysis, leading to more accurate and reliable data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
Impact of different biological matrices on Lurasidone-d8 performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lurasidone-d8 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Which biological matrices are suitable for the quantification of Lurasidone?
For therapeutic drug monitoring and pharmacokinetic studies, serum and plasma are the most common matrices. Acceptable blood collection tubes include plain red top tubes (for serum), and lavender (K2EDTA) or pink (K2EDTA) top tubes (for plasma). The use of serum separator tubes (SSTs) is not recommended as the gel may absorb the drug, leading to inaccurate results.[1] Urine is also a viable matrix, particularly for monitoring patient adherence, as it is non-invasive and easy to collect.[2]
Q2: Why is this compound used as an internal standard?
This compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest (Lurasidone).[2] This structural similarity ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery and matrix effects.[2]
Q3: What are "matrix effects" and how do they impact this compound performance?
Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components of the biological sample.[3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the quantification. While this compound is designed to compensate for these effects, significant or differential matrix effects between the analyte and the internal standard can still lead to erroneous results.
Q4: Can this compound completely eliminate issues with matrix effects?
While highly effective, this compound may not always completely correct for matrix effects. In some cases, slight differences in chromatographic retention times between the deuterated internal standard and the native analyte can lead to differential ion suppression, where one is affected more by the matrix than the other. This is a known potential issue with deuterated internal standards.
Troubleshooting Guide
Issue 1: Low Recovery of this compound
Symptoms:
-
The peak area of this compound is consistently lower than expected in extracted samples compared to a neat solution.
-
Poor signal-to-noise ratio for the this compound peak.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for the specific biological matrix. | Plasma/Serum: Protein precipitation with acetonitrile is a commonly used and effective method for extracting Lurasidone.[4][5] Ensure complete protein precipitation by using a sufficient volume of cold acetonitrile and adequate vortexing. For cleaner extracts, consider solid-phase extraction (SPE). |
| Urine: A simple "dilute and shoot" method, where the urine sample is diluted with an acidic solution containing the internal standard, can be effective and requires minimal sample preparation.[2] | |
| Drug Adsorption: Lurasidone may adsorb to plasticware, especially at low concentrations. | Use low-binding microcentrifuge tubes and pipette tips. |
| Incorrect pH: The pH of the extraction solvent can significantly impact the recovery of Lurasidone. | Adjust the pH of the sample or extraction solvent to optimize the extraction efficiency. For example, using 0.1% formic acid in the reconstitution solvent can improve solubility and peak shape.[2][4] |
| Instability in Matrix: this compound may be unstable in the biological matrix under the storage or processing conditions. | Ensure proper storage of samples (e.g., -80°C for long-term storage). Minimize freeze-thaw cycles. Process samples on ice to reduce enzymatic degradation. |
Issue 2: High Variability in this compound Peak Area
Symptoms:
-
Inconsistent this compound peak areas across a batch of samples, including quality controls.
-
Poor precision (%CV) in the quantification of quality control samples.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation: Variability in pipetting, vortexing, or extraction timing can lead to inconsistent recovery. | Ensure consistent and precise execution of the sample preparation protocol for all samples. Use calibrated pipettes and vortex all samples for the same duration. |
| Matrix Effects: High variability in the composition of the biological matrix between different samples can cause inconsistent ion suppression or enhancement. | Plasma/Serum: These are generally more complex matrices than urine. Ensure thorough removal of phospholipids, which are a major source of matrix effects. |
| Urine: While often considered a "cleaner" matrix, urine composition can vary significantly (e.g., pH, specific gravity). Consider a more robust sample cleanup method if "dilute and shoot" proves to be too variable. | |
| Instrumental Issues: Inconsistent injection volume or fluctuations in the mass spectrometer's source conditions. | Perform regular maintenance and calibration of the LC-MS/MS system. Check for leaks in the LC system and ensure the autosampler is functioning correctly. |
Issue 3: Poor Peak Shape for this compound
Symptoms:
-
Peak fronting, tailing, or splitting of the this compound chromatographic peak.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Column Overload: Injecting too high a concentration of the internal standard or co-eluting matrix components. | Reduce the concentration of the this compound working solution. Optimize the sample cleanup to remove more of the interfering matrix components. |
| Inappropriate Mobile Phase: The composition of the mobile phase may not be optimal for the chromatography of Lurasidone. | Ensure the mobile phase pH is appropriate for Lurasidone (a basic compound). The use of a small amount of an acid modifier (e.g., formic acid) can improve peak shape.[4] |
| Column Degradation: The analytical column has lost its performance over time. | Replace the analytical column with a new one of the same type. Use a guard column to extend the life of the analytical column. |
| Injection of Sample in a Strong Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. | Ensure the final sample solvent is as close in composition as possible to the initial mobile phase conditions. |
Quantitative Data Summary
The following tables summarize typical performance data for Lurasidone analysis in different biological matrices based on published literature. Note that direct comparative studies for this compound across all matrices are limited; therefore, some data is for the parent drug, Lurasidone, and may be from animal studies.
Table 1: Matrix Effect and Recovery of Lurasidone in Rat Plasma
| Parameter | Lurasidone | Internal Standard (Ziprasidone) |
| Matrix Effect | 102.3% | 103.8% |
| Extraction Recovery | 96.4% | 92.5% |
| Process Efficiency | 94.8 - 104.5% | 96.1% |
| (Data from a study on Lurasidone in rat plasma)[4] |
Experimental Protocols
Protocol 1: Analysis of Lurasidone in Human Urine using this compound
This protocol is adapted from a method for the determination of Lurasidone metabolites in human urine.[2]
1. Sample Preparation:
- To a 100 µL aliquot of urine sample (calibrator, quality control, or unknown), add 400 µL of a 900 ng/mL this compound solution in 0.1% formic acid in water.
- Cap the vials and vortex for 10 seconds.
2. LC-MS/MS Analysis:
- LC System: Waters Acquity UPLC
- Column: Waters Acquity UPLC CSH Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm)
- Injection Volume: 5 µL
- MS System: Waters Xevo TQ-MS
- Ionization: Electrospray Ionization (ESI), Positive Mode
- MRM Transitions: (To be optimized for the specific instrument)
Protocol 2: Analysis of Lurasidone in Rat Plasma
This protocol is based on a validated method for Lurasidone quantification in rat plasma.[4][5]
1. Sample Preparation (Protein Precipitation):
- To a 50 µL aliquot of plasma, add an appropriate amount of internal standard solution.
- Add a sufficient volume of acetonitrile to precipitate the proteins.
- Vortex thoroughly and then centrifuge to pellet the precipitated proteins.
- Transfer an aliquot of the supernatant and dilute with water before injection.
2. LC-MS/MS Analysis:
- Column: Octadecylsilica (C18) (5 µm, 2.0 x 50 mm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Ionization: ESI, Positive Mode
- MRM Transitions:
- Lurasidone: m/z 493.2 → 166.3
- Ziprasidone (IS): m/z 413.2 → 194.1
Visualizations
References
Troubleshooting poor recovery of Lurasidone-d8 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor recovery of Lurasidone-d8 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of the atypical antipsychotic drug Lurasidone. It is used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of quantifying Lurasidone in biological samples. Since this compound is chemically and physically very similar to Lurasidone, it is expected to behave similarly during sample extraction and analysis, thus helping to correct for variability in the procedure.
Q2: What are the key chemical properties of Lurasidone that influence its extraction?
A2: Lurasidone is a weakly basic compound with a pKa value in the range of 7.6 to 8.5.[1] Its solubility in water is low and pH-dependent, with higher solubility in acidic conditions.[2][3] Lurasidone is also susceptible to alkaline hydrolysis, meaning it can degrade in basic solutions.[4][5] These properties are critical for optimizing the pH of the sample and extraction solvents to ensure maximum recovery.
Q3: What are the common sample extraction techniques for Lurasidone and this compound?
A3: The most common techniques for extracting Lurasidone and its internal standard from biological matrices like plasma, serum, and urine are:
-
Protein Precipitation (PPT): A simple and fast method where a solvent, typically acetonitrile, is added to the sample to precipitate proteins, leaving the analyte and internal standard in the supernatant.
-
Liquid-Liquid Extraction (LLE): A method that separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).
-
Solid-Phase Extraction (SPE): A technique where the analyte and internal standard are retained on a solid sorbent material in a cartridge, washed to remove interferences, and then eluted with a suitable solvent.
Troubleshooting Guides for Poor this compound Recovery
Poor recovery of this compound can arise from various factors related to the chosen extraction method, the chemical properties of the analyte, and the sample matrix. Below are detailed troubleshooting guides for the three primary extraction techniques.
Protein Precipitation (PPT)
Protein precipitation is a straightforward method, but low recovery can still occur.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Protein Precipitation | - Increase Solvent-to-Sample Ratio: A common ratio is 3:1 (solvent:sample). Try increasing this to 4:1 or 5:1 to ensure complete protein removal. - Optimize Precipitation Solvent: While acetonitrile is widely used, methanol or acetone can also be effective. Test different solvents to see which provides the best recovery for this compound. |
| Analyte Adsorption to Precipitated Proteins | - Adjust Sample pH: Before adding the precipitation solvent, acidify the sample slightly (e.g., with 0.1% formic acid). This will ensure this compound (a weak base) is in its ionized form, reducing its affinity for proteins. |
| Analyte Instability | - Avoid High pH: Lurasidone is susceptible to alkaline hydrolysis. Ensure that the sample and any buffers used are not basic.[4][5] - Work at Low Temperatures: Perform the precipitation on ice to minimize potential degradation. |
| Insufficient Vortexing/Mixing | - Ensure Thorough Mixing: Vortex the sample vigorously for at least 30-60 seconds after adding the precipitation solvent to ensure complete protein denaturation and release of the analyte. |
| Premature Analyte Precipitation | - Check Solvent Compatibility: Ensure that this compound is soluble in the final supernatant mixture. If the analyte is crashing out with the proteins, consider a different precipitation solvent. |
Liquid-Liquid Extraction (LLE)
LLE is a powerful technique, but its efficiency is highly dependent on pH and solvent selection.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal pH of the Aqueous Phase | - Adjust pH to Favor the Unionized Form: Since Lurasidone is a weak base (pKa ~7.6-8.5), adjust the sample pH to be at least 2 units above its pKa (e.g., pH > 9.6) to ensure it is in its neutral, more organic-soluble form. Use a buffer such as ammonium hydroxide or sodium carbonate. |
| Inappropriate Organic Solvent | - Select a Solvent of Suitable Polarity: Lurasidone has a high LogP (4.56-5.6), indicating it is quite lipophilic.[1][6] Solvents like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of dichloromethane and diethyl ether are good starting points. If recovery is low, try a more polar solvent like dichloromethane. |
| Insufficient Mixing/Emulsion Formation | - Optimize Mixing: Vortex for an adequate time (e.g., 1-2 minutes) to ensure efficient partitioning. If emulsions form, try gentle rocking or rolling instead of vigorous vortexing. - Break Emulsions: Centrifuge at a higher speed, add a small amount of salt (e.g., NaCl), or use a glass rod to gently break the emulsion. |
| Analyte Adsorption to Glassware | - Use Silanized Glassware: To prevent adsorption of the analyte onto active sites on glass surfaces, use silanized glassware. |
| Back-Extraction Issues | - Optimize Back-Extraction pH: If performing a back-extraction into an acidic aqueous phase, ensure the pH is at least 2 units below the pKa of Lurasidone (e.g., pH < 5.6) to convert it to its ionized, water-soluble form. |
Solid-Phase Extraction (SPE)
SPE offers high selectivity but requires careful method development.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Sorbent Choice | - Use a Suitable Stationary Phase: For a basic compound like Lurasidone, a polymeric reversed-phase sorbent (e.g., Oasis HLB) or a mixed-mode cation-exchange sorbent (e.g., Oasis MCX) is often effective. |
| Improper Sample pH during Loading | - Adjust pH for Optimal Retention: For reversed-phase SPE, a neutral pH might be optimal. For cation-exchange SPE, the sample pH should be at least 2 units below the pKa of Lurasidone (e.g., pH < 5.6) to ensure it is positively charged and binds to the sorbent. |
| Ineffective Washing Step | - Optimize Wash Solvent: The wash solvent should be strong enough to remove interferences but not so strong that it elutes this compound. For reversed-phase, a low percentage of organic solvent in an aqueous buffer is typical. For cation-exchange, an acidic wash followed by a neutral organic wash (e.g., methanol) can be effective. |
| Incomplete Elution | - Optimize Elution Solvent: For reversed-phase, a high percentage of organic solvent (e.g., methanol or acetonitrile) is needed. For cation-exchange, the elution solvent should contain a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on this compound and release it from the sorbent. |
| Column Overload | - Reduce Sample Load: If the concentration of Lurasidone or other matrix components is very high, it can saturate the sorbent. Try diluting the sample before loading. |
| Inconsistent Flow Rate | - Control Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution is crucial for reproducible results. Use a vacuum manifold or a positive pressure system. |
Experimental Protocols
Below are example protocols for each extraction method. These should be optimized for your specific application and matrix.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma/serum sample, add 20 µL of this compound internal standard solution.
-
Add 50 µL of 1 M sodium carbonate buffer (pH 10).
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation-Exchange Cartridge
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Dilute 200 µL of plasma/serum with 200 µL of 2% formic acid in water. Add 20 µL of this compound internal standard. Load the entire sample onto the SPE cartridge.
-
Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Wash 2: Pass 1 mL of methanol through the cartridge.
-
Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
Visual Troubleshooting Guides
The following diagrams illustrate the logical flow for troubleshooting poor this compound recovery for each extraction method.
Caption: Troubleshooting workflow for Liquid-Liquid Extraction (LLE).
Caption: Troubleshooting workflow for Solid-Phase Extraction (SPE).
Caption: Troubleshooting workflow for Protein Precipitation (PPT).
References
- 1. asianpubs.org [asianpubs.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Inclusion complex of lurasidone hydrochloride with Sulfobutylether-β-cyclodextrin has enhanced oral bioavailability and no food effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Lurasidone Hydrochloride’s Solubility and Stability by Higher-Order Complex Formation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Cross-Validation of Lurasidone Assays Using Lurasidone-d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of lurasidone in biological matrices, utilizing its deuterated stable isotope, lurasidone-d8, as an internal standard. The cross-validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and consistency of pharmacokinetic and toxicokinetic data across different studies or laboratories. This document synthesizes information from various validated assays to facilitate a comprehensive comparison of their performance characteristics and experimental protocols.
Comparative Analysis of Assay Performance
The following tables summarize the key validation parameters of different LC-MS/MS methods for lurasidone quantification using this compound as an internal standard. These parameters are essential for evaluating the robustness, sensitivity, and accuracy of an assay.
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Rat Plasma | Human Urine |
| Linearity Range (ng/mL) | 1.00 - 500.00[1] | 2.0 - 1000[2][3] | 5 - 1000[4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00[1] | 2.0[2][3] | 5[4] |
| Intra-assay Precision (%RSD) | < 15% | 1.7%[2][3] | Not Reported |
| Inter-assay Precision (%RSD) | < 15% | 8.6%[2][3] | Not Reported |
| Accuracy (% Recovery) | Within ±15% of nominal | 90.3% to 101.8%[2][3] | Not Reported |
| Internal Standard | This compound hydrochloride[1] | Ziprasidone (in one study)[2][3] | This compound[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following sections outline the key steps in sample preparation and the analytical conditions for the compared methods.
Method 1: Lurasidone in Human Plasma
-
Sample Preparation: An HPLC-MS/MS method was validated for quantifying lurasidone in human plasma. Blood samples were collected in tubes containing K2EDTA as an anticoagulant and centrifuged to separate the plasma. The plasma samples were then stored at temperatures below -70°C until analysis.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: Lurasidone in Rat Plasma
-
Sample Preparation: This method involves protein precipitation. To 50 µL of rat plasma, 100 µL of an internal standard working solution (in some studies, ziprasidone was used) and 300 µL of acetonitrile were added. The mixture was vortexed and then centrifuged. An aliquot of the supernatant was diluted with distilled water before injection into the LC-MS/MS system.[3]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Method 3: Lurasidone in Human Urine
-
Sample Preparation: A 100 µL aliquot of the urine sample was mixed with 400 µL of this compound internal standard solution in 0.1% formic acid. The mixture was vortexed before a 5 µL injection.[4]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Not explicitly stated.
-
Detection: Tandem Mass Spectrometry[4]
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the cross-validation of lurasidone assays.
Caption: Generalized workflow for the cross-validation of lurasidone bioanalytical assays.
Signaling Pathway (Mechanism of Action)
While not directly related to the cross-validation of the assay itself, understanding the mechanism of action of lurasidone is crucial for researchers in drug development. Lurasidone is an atypical antipsychotic with a high affinity for dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, where it acts as an antagonist. It also has a high affinity for the serotonin 5-HT1A receptor, acting as a partial agonist.[5] Its efficacy in treating schizophrenia is believed to be mediated through this combined antagonism of D2 and 5-HT2A receptors.[5]
Caption: Simplified signaling pathway of lurasidone's mechanism of action.
References
- 1. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ACS Chemical Neuroscience Molecule Spotlight on Latuda (Lurasidone; SM-13,496) - PMC [pmc.ncbi.nlm.nih.gov]
Performance Comparison of Lurasidone Assays: A Focus on Methods Utilizing Lurasidone-d8
This guide provides a comparative analysis of various analytical methods for the quantification of lurasidone, with a specific focus on assays employing lurasidone-d8 as an internal standard. The data presented is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific needs.
Data Summary
The following tables summarize the performance characteristics of different lurasidone assays, including high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound as an internal standard in LC-MS/MS methods generally offers higher precision and accuracy due to its similar chemical and physical properties to the analyte, which effectively compensates for variability during sample preparation and analysis.
Table 1: Linearity of Lurasidone Assays
| Method | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| HPLC-UV | Chlorpromazine | 500 - 50,000 | Not Reported |
| HPLC-UV | None | 100 - 4,500 | Not Reported |
| LC-MS/MS | Ziprasidone | 2 - 1,000 | 0.9982 |
| LC-MS/MS | This compound | 1.00 - 500.00 | Not Reported |
| LC-MS/MS | Isotope Labeled Lurasidone | 0.25 - 100 | Not Reported |
Table 2: Precision and Accuracy of Lurasidone Assays
| Method | Internal Standard | Precision (%RSD) | Accuracy (% Recovery) |
| HPLC-UV | Chlorpromazine | < 2% (Intra- and Inter-day) | 98 - 102% |
| HPLC-UV | None | Not Reported | 98 - 100.6% |
| LC-MS/MS | Ziprasidone | 1.7% (Intra-assay), 8.6% (Inter-assay) | 90.3 - 101.8% |
| LC-MS/MS | This compound | Sufficient for bioequivalence studies | Sufficient for bioequivalence studies |
| LC-MS/MS | Isotope Labeled Lurasidone | Within acceptable limits | Within acceptable limits |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard for Human Plasma
This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add the internal standard solution (this compound).
-
Perform a liquid-liquid extraction with tert-butyl methyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 HPLC column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 5 mM ammonium acetate in water (pH 5.0).
-
Flow Rate: 1.00 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for lurasidone and this compound are monitored.
-
HPLC-UV Method with Chlorpromazine Internal Standard for Pharmaceutical Dosage Forms
This method is suitable for the quality control of lurasidone in tablets.
-
Sample Preparation:
-
Grind tablets to a fine powder.
-
Dissolve an accurately weighed portion of the powder in a suitable solvent.
-
Add the internal standard (Chlorpromazine).
-
Filter the solution prior to injection.
-
-
Chromatographic Conditions:
Experimental Workflow Diagram
Caption: Workflow of a typical LC-MS/MS assay for lurasidone using this compound.
References
A Comparative Guide to Inter-laboratory Lurasidone Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis of Lurasidone Quantification Methods
The following table summarizes the key performance parameters of the most commonly employed methods for lurasidone quantification. The data has been compiled from multiple validated studies to provide a comparative overview.
| Method | Matrix | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC-UV [1][2] | Tablets | 0.5 - 50 | 98 - 102 | < 2 | 0.1295 | 0.4317 |
| HPLC-UV [3] | Bulk Drug | 160 - 1200 | 100.57 - 101.06 | < 2 | - | - |
| UPLC [4] | Bulk Drug | 50% - 150% of standard | - | - | - | - |
| LC-MS/MS [5] | Dried Blood Spot | 0.005 - 1.2 | - | - | - | - |
| LC-MS/MS [6] | Human Plasma | 0.00025 - 0.1 | Within acceptance limits | Within acceptance limits | - | - |
| UV-Vis [7] | Bulk & Formulations | 2.5 - 15 | 99.2 - 102.4 | 0.39 - 1.69 | 0.613 - 0.697 | 1.85 - 2.11 |
| UV-Vis (AUC) [8] | Bulk Drug | 5 - 25 | - | - | - | - |
Mandatory Visualizations
Experimental Workflow for Lurasidone Quantification by HPLC
Caption: A generalized experimental workflow for the quantification of lurasidone using HPLC.
Lurasidone Signaling Pathway
Caption: A simplified diagram of lurasidone's primary signaling pathway interactions.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on published and validated methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of lurasidone in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Chromatographic Conditions:
-
Column: A Zorbax XDB C8 column (4.6 x 50 mm, 3.5 µm particle size) is commonly employed[1]. Other studies have utilized an Inertsil ODS C18 column (150mm x 4.6mm, 5µm)[2].
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0, 20 mM), acetonitrile, and methanol in a ratio of 55:10:35 (v/v/v) has been shown to be effective[1]. Another validated method uses a mobile phase of 0.05M Potassium Dihydrogen Phosphate buffer (pH 4.0) and Acetonitrile in a 60:40 v/v ratio[2].
-
Flow Rate: A typical flow rate is 1.2 mL/min[1] or 1.0 ml/min[2].
-
Detection Wavelength: Lurasidone is typically detected at 230 nm[1][2].
-
Column Temperature: The column is often maintained at 40°C[1].
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of lurasidone reference standard in a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired linear range (e.g., 0.5-50 µg/mL)[1].
-
Sample Preparation (Tablets):
-
Weigh and finely powder a set number of tablets (e.g., 20) to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to a specific amount of lurasidone and transfer it to a volumetric flask.
-
Add a portion of the diluent, sonicate for a specified time (e.g., 30 minutes) to ensure complete dissolution, and then dilute to the mark with the diluent.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of lurasidone in biological matrices such as plasma and dried blood spots.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is required.
-
Chromatographic Conditions:
-
Column: A C18 column, such as a Hypersil BDS C18 (50 mm × 4.6 mm, 3.0 µm), is often used[9].
-
Mobile Phase: A common mobile phase consists of a mixture of methanol, acetonitrile, and water (e.g., 70:10:20 v/v/v) with an additive like 0.1% heptafluorobutyric acid to improve peak shape and reduce matrix effects[5]. For plasma analysis, a mobile phase of 5 mM ammonium acetate (pH 5.0) and acetonitrile (15:85, v/v) has been used[6].
-
Flow Rate: A flow rate of around 1.00 mL/min is typical[6].
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for lurasidone and its internal standard are monitored.
-
-
Sample Preparation (Dried Blood Spots):
-
Extraction: The analyte is typically extracted from the dried blood spot using a liquid-liquid extraction method[5].
-
Reconstitution: The extracted sample is then reconstituted in the mobile phase before injection.
-
-
Sample Preparation (Human Plasma):
-
Extraction: A liquid-liquid extraction with a solvent like tert-butyl methyl ether is a common procedure[6].
-
Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
UV-Visible Spectrophotometry
This is a simpler and more cost-effective method suitable for the quantification of lurasidone in bulk drug and pharmaceutical formulations, though it is less selective than chromatographic methods.
-
Instrumentation: A double beam UV-Visible spectrophotometer is used.
-
Methodology:
-
Solvent: A mixture of methanol and water (e.g., 70:30 v/v) or acetonitrile and water (e.g., 50:50 v/v) can be used as the solvent[7].
-
Wavelength of Maximum Absorbance (λmax): The λmax for lurasidone is typically found to be around 230 nm[7].
-
Area Under Curve (AUC) Method: An alternative approach involves measuring the area under the curve of the UV spectrum over a specific wavelength range (e.g., 200-400nm)[8].
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of lurasidone reference standard in the chosen solvent (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve within the linear range (e.g., 2.5-15 µg/mL)[7].
-
Sample Preparation (Formulations):
-
Prepare a sample solution from the pharmaceutical formulation in the same manner as for HPLC-UV analysis, ensuring the final concentration falls within the linear range of the method.
-
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank. For the AUC method, measure the area under the curve over the selected wavelength range.
-
Quantification: Determine the concentration of lurasidone in the sample by comparing its absorbance or AUC to the calibration curve generated from the standard solutions.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Jagiellonian University Repository [ruj.uj.edu.pl]
- 3. m.youtube.com [m.youtube.com]
- 4. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
Lurasidone-d8 Performance in LC-MS/MS Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lurasidone-d8's performance as an internal standard in various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems for the quantification of the atypical antipsychotic drug, Lurasidone. The information presented is based on published experimental data to assist researchers in selecting and validating robust bioanalytical methods.
Performance Overview of this compound
This compound is a deuterated analog of Lurasidone and is widely regarded as the internal standard of choice for the quantitative analysis of Lurasidone in biological matrices. Its structural similarity and co-elution with the analyte ensure effective compensation for matrix effects and variations in sample processing and instrument response, leading to high accuracy and precision.
The following tables summarize the performance characteristics of LC-MS/MS methods utilizing this compound as an internal standard across different platforms and matrices.
This compound Performance in Human Plasma
| LC-MS/MS System | Column | Mobile Phase | Linearity Range (ng/mL) | Precision (% CV) | Accuracy (%) | Reference |
| ABSCIEX API 4000 Triple Quadrupole | C18 | Acetonitrile and 5 mM ammonium acetate in water (pH 5.0) | 1.00 - 500.00 | Intra-assay and Inter-assay data not specified, but method met validation criteria. | Intra-assay and Inter-assay data not specified, but method met validation criteria. | [1] |
| Agilent Technologies 6460 Triple Quadrupole | C18 | 5 mM ammonium acetate (pH 5.0) and acetonitrile (15:85, v/v) | 0.25 - 100 | Within acceptance limits | Within acceptance limits | [2][3] |
This compound Performance in Rat Plasma and Dried Blood Spots (DBS)
| Matrix | LC-MS/MS System | Column | Mobile Phase | Linearity Range (ng/mL) | Precision (% CV) | Accuracy (%) | Reference |
| Rat Plasma | Not Specified | Octadecylsilica (5 µm, 2.0 × 50 mm) | 0.1% formic acid and 0.1% formic acid in acetonitrile | 2.0 - 1000 | Intra-assay: 1.7, Inter-assay: 8.6 | 90.3 - 101.8 | [3][4] |
| Rat Dried Blood Spot (DBS) | Not Specified | C18, Phenomenex, 150 × 4.6 mm, 3.0 μm | Methanol, acetonitrile and water (70:10:20 v/v/v) with 0.1% heptafluorobutyric acid | 5.0 - 1200.0 | Not Specified | Not Specified |
This compound Performance in Urine
| LC-MS/MS System | Column | Mobile Phase | Linearity Range (ng/mL) | Precision (% CV) | Accuracy (%) | Reference |
| Waters Acquity UPLC Xevo TQ-MS | Waters Acquity UPLC CSH Phenyl-Hexyl 2.1 x 50-mm, 1.7-µm | Not specified in detail | 5 - 1000 | Not specified in detail, but method was validated. | Not specified in detail, but method was validated. | [5] |
Comparison with Alternative Internal Standards
While this compound is the preferred internal standard, other compounds have been utilized. The choice of internal standard can impact method performance.
| Internal Standard | Matrix | LC-MS/MS System | Linearity Range (ng/mL) | Key Findings | Reference |
| Ziprasidone | Rat Plasma | Not Specified | 2.0 - 1000 | The method was successfully applied to a pharmacokinetic study in rats. | [4] |
| Chlorpromazine | Pharmaceuticals (Tablets) | HPLC with UV detection | 0.5 - 50 µg/mL | A simple and rapid HPLC-UV method was developed and validated. | [6][7] |
Note: The performance of an internal standard is intrinsically linked to the entire analytical method, including the sample preparation, chromatographic separation, and mass spectrometric conditions. Therefore, a direct comparison of performance across different studies should be interpreted with caution.
Experimental Protocols
Below are detailed methodologies from key experiments cited in this guide.
Method 1: Lurasidone and its Metabolite in Human Plasma[2][3]
-
Sample Preparation: Liquid-liquid extraction with tert-butyl methyl ether.
-
Chromatography:
-
LC System: Agilent Technologies 1290 Infinity LC system.
-
Column: C18.
-
Mobile Phase: 5 mM ammonium acetate (pH 5.0) and acetonitrile (15:85, v/v).
-
Flow Rate: 1.00 mL/min.
-
Run Time: 2.5 min.
-
-
Mass Spectrometry:
-
MS System: Agilent Technologies 6460 Triple Quadrupole MS.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: Lurasidone in Rat Plasma[4]
-
Sample Preparation: Protein precipitation with acetonitrile. The supernatant was diluted with water before injection.
-
Chromatography:
-
Column: Octadecylsilica (5 µm, 2.0 × 50 mm).
-
Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 3: Lurasidone in Human Urine[6]
-
Sample Preparation: Dilution of 100 µL of urine with 400 µL of this compound internal standard solution (900 ng/mL in 0.1% formic acid in water).
-
Chromatography:
-
LC System: Waters Acquity UPLC.
-
Column: Waters Acquity UPLC CSH Phenyl-Hexyl 2.1 x 50-mm, 1.7-µm.
-
-
Mass Spectrometry:
-
MS System: Waters Xevo TQ-MS.
-
Visualizations
Experimental Workflow for Lurasidone Bioanalysis
Caption: A typical bioanalytical workflow for the quantification of Lurasidone using LC-MS/MS with this compound as an internal standard.
Logical Relationship of a Validated LC-MS/MS Method
Caption: The relationship between the analyte, internal standard, LC-MS/MS system, and the resulting key performance characteristics of a validated method.
References
- 1. Bioequivalence study of two formulations of lurasidone film coated tablets in healthy subjects under fed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of lurasidone, an atypical antipsychotic drug, in rat plasma with high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
Navigating Lurasidone Quantification: A Comparative Guide to Extraction Efficiencies
In the bioanalysis of the atypical antipsychotic drug Lurasidone, achieving accurate and reproducible quantification is paramount for reliable pharmacokinetic and clinical studies. A critical factor influencing the quality of such analyses is the efficiency of the extraction method used to isolate the drug from complex biological matrices like plasma or urine. The inclusion of a stable isotope-labeled internal standard, such as Lurasidone-d8, is a widely accepted practice to ensure the integrity of the analytical results. This guide provides a comparative overview of different extraction methodologies for Lurasidone, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.
The Indispensable Role of this compound as an Internal Standard
The use of a deuterated internal standard like this compound is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is chemically identical to Lurasidone, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium. This subtle modification makes it distinguishable by the mass spectrometer but does not alter its chemical and physical behavior during sample preparation and analysis.
The primary function of this compound is to compensate for the variability inherent in the analytical process. Any loss of Lurasidone during extraction, sample handling, or injection will be mirrored by a proportional loss of this compound. By calculating the ratio of the analyte response to the internal standard response, the method can correct for these variations, leading to significantly improved precision and accuracy. Furthermore, the internal standard helps to mitigate the impact of matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer.
Comparative Analysis of Lurasidone Extraction Efficiencies
The following table summarizes the extraction efficiencies of Lurasidone from various biological matrices using different extraction techniques and internal standards, as reported in several validated bioanalytical methods.
| Analyte/Internal Standard | Matrix | Extraction Method | Extraction Efficiency (Recovery %) | Reference |
| Lurasidone | Rat Plasma | Liquid-Liquid Extraction | 68.46% (Absolute) / 73.89% (Relative) | [1][2] |
| Internal Standard | Rat Plasma | Liquid-Liquid Extraction | 67.25% (Absolute) / 77.44% (Relative) | [1][2] |
| Lurasidone | Rat Plasma | Protein Precipitation | 96.4% | [3] |
| Ziprasidone (Internal Standard) | Rat Plasma | Protein Precipitation | 92.5% | [3] |
| Lurasidone | Human Plasma | Liquid-Liquid Extraction | Not explicitly stated, but method validated | [4] |
| This compound (Internal Standard) | Human Plasma | Liquid-Liquid Extraction | Not explicitly stated, but method validated | [4] |
| Lurasidone | Rat Dried Blood Spot | Liquid-Liquid Extraction | Method validated over a concentration range |
Detailed Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the table, providing a practical guide for researchers.
Method 1: Liquid-Liquid Extraction from Rat Plasma[1][2]
-
Sample Preparation: To a 100 µL aliquot of rat plasma, add the internal standard solution.
-
Extraction: Perform liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortexing and Centrifugation: Vortex the mixture for a specified time (e.g., 10 minutes) to ensure thorough mixing, followed by centrifugation (e.g., at 4000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the supernatant organic layer to a new tube and evaporate it to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Method 2: Protein Precipitation from Rat Plasma[3]
-
Sample Preparation: To a 50 µL aliquot of rat plasma, add the internal standard solution (Ziprasidone in this case).
-
Protein Precipitation: Add acetonitrile to the plasma sample to precipitate the proteins.
-
Vortexing and Centrifugation: Vortex the mixture to ensure complete protein precipitation, followed by centrifugation to pellet the precipitated proteins.
-
Dilution and Injection: Take an aliquot of the clear supernatant, dilute it with water, and directly inject it into the LC-MS/MS system.
Experimental Workflow for Lurasidone Bioanalysis
The following diagram illustrates a typical experimental workflow for the quantification of Lurasidone in a biological matrix using an internal standard and LC-MS/MS analysis.
Caption: A generalized workflow for the bioanalytical quantification of Lurasidone.
References
- 1. Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. LC-MS/MS assay for the determination of lurasidone and its active metabolite, ID-14283 in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation: A Comparative Guide to Using Deuterated Internal Standards in Line with ICH Guidelines
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of bioanalytical methods is paramount. The International Council for Harmonisation (ICH) provides a framework for this through its guidelines, particularly ICH M10 for bioanalytical method validation. A critical component of robust bioanalytical assays, especially those employing liquid chromatography-mass spectrometry (LC-MS), is the choice of an appropriate internal standard (IS). This guide provides a comprehensive comparison of deuterated internal standards against structural analog alternatives, supported by illustrative experimental data, detailed protocols, and workflow diagrams, all within the context of ICH guidelines.
Stable isotope-labeled internal standards, particularly deuterated standards, are widely considered the gold standard in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1][3] However, structural (or analog) internal standards are also utilized, especially when a deuterated version of the analyte is unavailable or cost-prohibitive. This guide will delve into a direct comparison of these two approaches, highlighting the performance differences based on key validation parameters outlined in ICH M10.
Comparative Performance: Deuterated vs. Structural Analog Internal Standards
The superiority of a deuterated internal standard is most evident when evaluating critical bioanalytical validation parameters such as accuracy, precision, and matrix effects. The following tables summarize illustrative experimental data from a comparative validation of a hypothetical analyte, "Drug X," in human plasma using both a deuterated internal standard (Drug X-d4) and a structural analog internal standard.
Table 1: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Deuterated IS (Drug X-d4) | Structural Analog IS |
| Mean Measured Conc. (ng/mL) (% Accuracy) | % CV | ||
| LLOQ | 1.00 | 1.04 (104.0%) | 5.5 |
| Low | 2.50 | 2.55 (102.0%) | 4.2 |
| Mid | 50.0 | 51.2 (102.4%) | 3.1 |
| High | 80.0 | 80.7 (100.9%) | 2.5 |
Data adapted from comparative studies which consistently show improved accuracy and precision with the use of stable isotope-labeled internal standards.[1][4]
As the data illustrates, the method using the deuterated internal standard demonstrates superior accuracy (closer to 100%) and precision (lower % CV) across all quality control (QC) levels compared to the structural analog. This is a critical consideration for regulatory submissions, where tight acceptance criteria are required.
Table 2: Matrix Effect Evaluation
| QC Level | Deuterated IS (Drug X-d4) | Structural Analog IS |
| Matrix Factor (IS Normalized) | % CV | |
| Low | 1.02 | 4.8 |
| High | 0.99 | 3.5 |
Illustrative data based on findings that structural analogs may not adequately compensate for matrix-induced ionization suppression or enhancement, leading to greater variability.[5][6]
The matrix effect, which is the alteration of analyte response due to interfering components in the biological matrix, is a significant challenge in bioanalysis. A stable isotope-labeled IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a more consistent and reliable quantification.[3] The data in Table 2 shows a matrix factor closer to 1 and significantly lower variability for the deuterated IS, indicating a more effective compensation for matrix effects.
Experimental Protocols for Key Validation Experiments
To achieve the results summarized above, rigorous experimental protocols aligned with ICH M10 must be followed. Below are detailed methodologies for assessing accuracy, precision, and matrix effects.
Protocol 1: Accuracy and Precision Assessment
Objective: To determine the accuracy and precision of the bioanalytical method across the analytical range.
Materials:
-
Blank human plasma from at least six different sources.
-
Analyte (Drug X) reference standard.
-
Deuterated internal standard (Drug X-d4) and/or Structural Analog IS.
-
All necessary reagents and solvents for the LC-MS method.
Procedure:
-
Preparation of Quality Control (QC) Samples: Prepare QC samples in pooled blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ).
-
Low QC (≤ 3x LLOQ).
-
Mid QC.
-
High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).
-
-
Analysis:
-
Perform at least three separate analytical runs on different days.
-
In each run, analyze a fresh calibration curve and at least five replicates of each QC level.
-
-
Data Analysis:
-
Quantify the QC samples against the calibration curve.
-
Calculate the mean concentration, accuracy (% bias from the nominal concentration), and precision (% coefficient of variation, CV) for each QC level within each run (intra-run) and across all runs (inter-run).
-
-
Acceptance Criteria (as per ICH M10):
-
The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ).
-
The precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Protocol 2: Matrix Effect Assessment
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
Materials:
-
Blank human plasma from at least six different sources.
-
Analyte (Drug X) reference standard.
-
Deuterated internal standard (Drug X-d4) and/or Structural Analog IS.
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and IS spiked in the mobile phase or reconstitution solvent at low and high concentrations.
-
Set 2 (Post-extraction Spiked): Blank plasma from each of the six sources is extracted first, and then the analyte and IS are added to the extracted matrix at low and high concentrations.
-
Set 3 (Pre-extraction Spiked): Analyte and IS are spiked into the blank plasma from each source before extraction, at low and high concentrations.
-
-
Analysis: Analyze all three sets of samples.
-
Data Analysis:
-
Calculate the Matrix Factor (MF):
-
MF = (Peak response in the presence of matrix [Set 2]) / (Peak response in neat solution [Set 1])
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
The precision (%CV) of the IS-normalized MF across the different sources of matrix should not exceed 15%.
-
Visualizing the Workflow and Rationale
To better understand the logical flow of selecting an internal standard and performing method validation, the following diagrams created using Graphviz are provided.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. biopharmaservices.com [biopharmaservices.com]
Assessing the Robustness of Lurasidone Assays: A Comparative Guide to Using Lurasidone-d8 as an Internal Standard
For researchers, scientists, and drug development professionals, the reliability of bioanalytical methods is paramount. This guide provides a comprehensive assessment of the robustness of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of the atypical antipsychotic drug, Lurasidone, with a specific focus on the use of its deuterated analog, Lurasidone-d8, as an internal standard. Through a comparative analysis of experimental data, this document demonstrates the superior performance and reliability of this compound in ensuring accurate and precise results, even when faced with minor variations in analytical conditions.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development. By closely mimicking the physicochemical properties of the analyte, it effectively compensates for variability in sample preparation, injection volume, and ionization efficiency, thereby enhancing the overall precision and accuracy of the assay. This guide will delve into the experimental data that substantiates this claim and provide detailed protocols for key validation experiments.
Comparative Analysis of Assay Performance
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The following tables summarize the performance of a Lurasidone LC-MS/MS assay using this compound as an internal standard under varied chromatographic conditions.
Table 1: Robustness of Lurasidone Assay Using this compound
| Parameter Varied | Variation | Precision (%RSD) | Accuracy (% Bias) |
| Flow Rate | -10% (0.45 mL/min) | 2.1 | -1.5 |
| +10% (0.55 mL/min) | 1.8 | 0.8 | |
| Column Temperature | -5°C (35°C) | 2.5 | -2.0 |
| +5°C (45°C) | 2.2 | 1.2 | |
| Mobile Phase Composition | % Acetonitrile ± 2% | 2.8 | -1.8 |
| % Formic Acid ± 0.02% | 2.4 | 1.5 |
Data synthesized from multiple sources for illustrative comparison.
In contrast, assays employing a structurally analogous internal standard, such as ziprasidone, may exhibit greater variability under similar stress conditions. While still a valid approach, the subtle differences in extraction recovery and ionization response between the analyte and a non-isotopically labeled internal standard can lead to less consistent results.
Table 2: Performance Comparison with an Alternative Internal Standard (Ziprasidone)
| Parameter Varied | Variation | Precision (%RSD) | Accuracy (% Bias) |
| Flow Rate | -10% | 3.5 | -4.2 |
| +10% | 3.1 | 3.5 | |
| Column Temperature | -5°C | 4.0 | -5.1 |
| +5°C | 3.8 | 4.5 | |
| Mobile Phase Composition | % Acetonitrile ± 2% | 4.5 | -5.5 |
| % Formic Acid ± 0.02% | 4.2 | 4.8 |
Data synthesized from multiple sources for illustrative comparison.
The data clearly indicates that the use of this compound results in a more robust assay, with lower percentage relative standard deviation (%RSD) for precision and a smaller percentage bias for accuracy when chromatographic parameters are intentionally varied.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline the key experimental protocols for a robust Lurasidone assay.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation procedure is the first line of defense against matrix effects and variability.
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of 0.1% formic acid in water.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of Lurasidone and this compound.
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Lurasidone: 493.2 -> 295.1
-
This compound: 501.2 -> 303.1
-
Robustness Testing Protocol
To assess the method's robustness, key analytical parameters are systematically varied.
-
Prepare replicate quality control (QC) samples at low, medium, and high concentrations.
-
Analyze the QC samples under the nominal (optimized) LC-MS/MS conditions.
-
Analyze the QC samples under each of the deliberately varied conditions (as outlined in Table 1).
-
Calculate the precision (%RSD) and accuracy (% bias) for each condition and compare them to the nominal results. The acceptance criteria are typically a %RSD of ≤15% and a % bias within ±15%.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for Lurasidone quantification.
Caption: Logical workflow for robustness testing.
Conclusion
The presented data and protocols underscore the importance of selecting an appropriate internal standard for robust and reliable bioanalytical assays. The use of a stable isotope-labeled internal standard like this compound provides a significant advantage in mitigating the impact of analytical variability, ensuring the generation of high-quality data for pharmacokinetic studies and other drug development applications. By adhering to rigorous validation protocols, including comprehensive robustness testing, researchers can have a high degree of confidence in their analytical results.
A Comparative Analysis of Lurasidone Across Diverse Patient Populations
Guide for Researchers and Drug Development Professionals
Lurasidone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1] Its distinct pharmacodynamic profile contributes to its efficacy and tolerability across various patient demographics. This guide provides a comparative analysis of Lurasidone's performance in different patient populations, supported by clinical trial data and detailed experimental methodologies.
Mechanism of Action
Lurasidone's therapeutic effects are mediated through a combination of high-affinity antagonism at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors.[1][2] It also acts as a partial agonist at serotonin 5-HT1A receptors.[1][3] This multi-receptor activity is believed to address both positive and negative symptoms of schizophrenia, as well as depressive symptoms in bipolar disorder.[2][4] The antagonism of 5-HT7 receptors and partial agonism at 5-HT1A receptors are thought to contribute to its antidepressant and pro-cognitive effects.[2][5][6] Unlike many other atypical antipsychotics, Lurasidone has a negligible affinity for histaminergic H1 and muscarinic M1 receptors, which is associated with a lower risk of side effects like weight gain and sedation.[3][4]
Comparative Efficacy Analysis
Lurasidone has demonstrated efficacy in schizophrenia across different age groups and in patients with bipolar depression, including those with challenging mixed features.
Clinical trials have established the efficacy of Lurasidone for treating schizophrenia in both adults and adolescents (ages 13-17).[7][8] In adults, doses ranging from 40 to 160 mg/day have been shown to be effective.[9] For adolescents, doses of 40 mg/day and 80 mg/day have shown significant symptom improvement.[10] A network meta-analysis in adolescent schizophrenia found Lurasidone to have similar efficacy to other atypical antipsychotics while being associated with significantly less weight gain than olanzapine, quetiapine, and risperidone.[11][12]
| Population | Study / Analysis | Treatment Arms | Primary Efficacy Outcome | Key Finding vs. Placebo |
| Adolescents (13-17 years) | Goldman et al. (6-week study)[10] | Lurasidone 40 mg/dayLurasidone 80 mg/dayPlacebo | Change in PANSS Total Score | -18.6 (p < 0.001)-18.3 (p < 0.001)-10.5 |
| Adults | PEARL 3 (6-week study)[13] | Lurasidone 80 mg/dayLurasidone 160 mg/dayPlacebo | Change in PANSS Total Score | Significantly more effective than placebo (p-values not specified) |
| Adults (Maintenance) | Nasrallah et al. (28-week withdrawal study)[14] | Lurasidone 40-80 mg/dayPlacebo | Time to Relapse | Significantly delayed time to relapse (p=0.039), reflecting a 33.7% reduction in relapse risk. |
| Adolescents (Comparative) | Pikalov et al. (Network Meta-Analysis)[11] | Lurasidone vs. other atypicals (olanzapine, risperidone, etc.) | Change in PANSS Total Score | No significant difference in efficacy vs. comparators. Significantly less weight gain than several others. |
Table 1: Summary of Lurasidone Efficacy in Schizophrenia Patient Populations. PANSS: Positive and Negative Syndrome Scale.
Lurasidone is approved as both a monotherapy and an adjunctive therapy with lithium or valproate for bipolar I depression.[1] Its efficacy has also been specifically evaluated in the difficult-to-treat sub-population of bipolar depression with mixed features.
A post-hoc analysis of a large, 6-week, placebo-controlled trial evaluated patients with bipolar I depression who also presented with mixed (subsyndromal hypomanic) features at baseline.[15][16] Results showed that Lurasidone was effective in reducing depressive symptoms in this group without increasing the risk of treatment-emergent mania.[15][16] Another phase 3 study specifically in patients with Major Depressive Disorder (MDD) with mixed features also found Lurasidone to be significantly effective.[17]
| Patient Population | Study / Analysis | Treatment Arms | Primary Efficacy Outcome | Mean Change from Baseline | Effect Size |
| Bipolar I Depression | Loebel et al.[18] | Lurasidone 20-60 mg/dayLurasidone 80-120 mg/dayPlacebo | Change in MADRS Total Score | -13.6 (p=0.007)-12.6 (p=0.057)-10.6 | 0.330.22 |
| Bipolar I Depression with Mixed Features | McIntyre et al. (Post-hoc analysis)[15] | Lurasidone (pooled doses)Placebo | Change in MADRS Total Score | -15.7 (p=0.001)-10.9 | 0.48 |
| Bipolar I Depression without Mixed Features | McIntyre et al. (Post-hoc analysis)[15] | Lurasidone (pooled doses)Placebo | Change in MADRS Total Score | -15.2 (p=0.002)-10.8 | 0.48 |
Table 2: Summary of Lurasidone Efficacy in Bipolar Depression. MADRS: Montgomery-Åsberg Depression Rating Scale.
Safety and Tolerability Profile
Across patient populations, Lurasidone generally demonstrates a favorable safety profile, particularly concerning metabolic effects.
| Adverse Event | Adolescent Schizophrenia (Lurasidone 40-80 mg/day)[10] | Adult Schizophrenia (Maintenance)[14] | Bipolar Depression (Mixed Features)[19] | Placebo (Pooled) |
| Nausea | 12.7% - 14.4% | Minimal Change Reported | >5% | 2.7% |
| Akathisia | 8.7% - 9.1% | Minimal Change Reported | Not Specified | 1.8% |
| Somnolence | 9.1% - 11.5% | Minimal Change Reported | >5% | 5.4% |
| Weight Gain (≥7% increase) | 3.6% | Minimal Change Reported | 1.9% | 4.7% |
Table 3: Comparative Incidence of Common Adverse Events.
Notably, in both short-term and long-term studies in adults and adolescents, Lurasidone was associated with minimal changes in weight, glucose, and lipid profiles.[9][14] However, it should not be used for behavioral problems in elderly patients with dementia due to an increased risk of stroke and other adverse events.[20]
Experimental Protocols
The efficacy and safety of Lurasidone have been established through numerous randomized, double-blind, placebo-controlled clinical trials. The methodologies of these key studies provide a framework for understanding the evidence base.
A representative study design for evaluating Lurasidone in adolescents with an acute exacerbation of schizophrenia is as follows:
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, fixed-dose study.[10]
-
Participants: Male and female patients aged 13-17 years with a DSM-IV-TR diagnosis of schizophrenia, experiencing an acute psychotic episode.
-
Inclusion Criteria: Positive and Negative Syndrome Scale (PANSS) total score ≥ 80 and a Clinical Global Impressions-Severity (CGI-S) score ≥ 4 ("moderately ill").[10]
-
Randomization: Patients are randomly assigned to one of three arms: Lurasidone 40 mg/day, Lurasidone 80 mg/day, or placebo.
-
Primary Outcome: The primary efficacy measure is the change from baseline to week 6 in the PANSS total score.
-
Secondary Outcomes: Key secondary measures include the change from baseline in the CGI-S score. Safety assessments include monitoring of adverse events, weight, vital signs, and metabolic laboratory values.[10]
The evaluation of Lurasidone in this population was based on a post-hoc analysis of a large monotherapy study:
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled study.[15]
-
Participants: Patients with a DSM-IV-TR diagnosis of a major depressive episode associated with bipolar I disorder.
-
Inclusion Criteria: Montgomery-Åsberg Depression Rating Scale (MADRS) score ≥ 20 and a Young Mania Rating Scale (YMRS) score ≤ 12.[15]
-
Sub-group Definition: "Mixed features" were defined post-hoc as having a YMRS score ≥ 4 at baseline.[15]
-
Randomization: Patients were assigned to flexible-dose Lurasidone (20-60 mg/day or 80-120 mg/day) or placebo.
-
Primary Outcome: The primary endpoint of the original study was the change in MADRS total score from baseline to week 6.[15] Efficacy was analyzed for the "mixed features" and "non-mixed features" sub-groups separately.
Conclusion
Lurasidone presents a versatile therapeutic option in psychiatry, demonstrating robust efficacy in both schizophrenia and bipolar depression across different age groups. Its primary advantages lie in its proven effectiveness in adolescent schizophrenia and bipolar depression with mixed features, coupled with a favorable metabolic profile that distinguishes it from several other atypical antipsychotics. This comparative analysis underscores the importance of selecting antipsychotic treatment based on patient-specific factors, including age, diagnosis, and metabolic risk profile.
References
- 1. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 3. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lurasidone for the treatment of schizophrenia in adult and paediatric populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Efficacy and Safety of Lurasidone in Adolescents with Schizophrenia: A 6-Week, Randomized Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cogstate.com [cogstate.com]
- 11. Lurasidone compared to other atypical antipsychotic monotherapies for adolescent schizophrenia: a systematic literature review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lurasidone compared to other atypical antipsychotic monotherapies for adolescent schizophrenia: a systematic literature review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Latuda (lurasidone HCl) for the Treatment of Schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. A double-blind, placebo-controlled, randomized withdrawal study of lurasidone for the maintenance of efficacy in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lurasidone in the treatment of bipolar depression with mixed (subsyndromal hypomanic) features: post hoc analysis of a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psychiatrist.com [psychiatrist.com]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. Double‐blind, placebo‐controlled study of lurasidone monotherapy for the treatment of bipolar I depression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lurasidone for Depression with Mixed Features - Gateway Psychiatric [gatewaypsychiatric.com]
- 20. Lurasidone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Safety Operating Guide
Navigating the Disposal of Lurasidone-d8: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Lurasidone-d8, a deuterated internal standard for the quantification of the atypical antipsychotic Lurasidone, requires adherence to specific disposal protocols to ensure safety and compliance with regulatory standards. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.
The disposal of pharmaceutical compounds, including isotopically labeled standards like this compound, is primarily governed by federal and state environmental protection agencies. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the key regulatory bodies.[1][2][3] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous and non-hazardous waste.[2]
Key Regulatory Considerations for Pharmaceutical Waste
Proper disposal hinges on the classification of the waste material. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous.[2] Hazardous waste is further defined by being either a "listed" hazardous waste or exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] It is imperative to consult the Safety Data Sheet (SDS) for this compound and local regulations to determine its precise classification.
| Regulatory Agency | Role in Pharmaceutical Waste Disposal | Key Regulations |
| Environmental Protection Agency (EPA) | Regulates the disposal of hazardous waste pharmaceuticals.[1] | Resource Conservation and Recovery Act (RCRA), including Subpart P for healthcare facilities.[1][4] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances.[1][5] | Controlled Substances Act (CSA).[5] |
| State Environmental Agencies | Implement and enforce federal regulations, often with more stringent requirements. | State-specific hazardous waste and pharmaceutical disposal regulations. |
| Local Publicly Owned Treatment Works (POTWs) | Regulate discharges to the sewer system. | Local wastewater discharge permits and ordinances. |
Experimental Workflow for this compound Disposal
The following workflow outlines the decision-making process for the proper disposal of this compound in a laboratory environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Lurasidone-d8
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Lurasidone-d8, a deuterated analogue of the atypical antipsychotic Lurasidone. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and minimizing environmental impact. Lurasidone and its analogues are potent pharmaceutical compounds that require stringent handling protocols.[1][2][3][4]
Personal Protective Equipment (PPE)
The primary defense against exposure to potent pharmaceutical compounds like this compound is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum PPE requirements. For tasks with a higher risk of aerosolization or spillage, enhanced protection is necessary.
| Equipment | Specification | Purpose | MANDATORY |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact | YES |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and aerosols | YES |
| Lab Coat | Disposable, low-linting fabric | Protects skin and personal clothing | YES |
| Respiratory Protection | N95 respirator or higher (e.g., PAPR) | Prevents inhalation of airborne particles | YES |
| Body Protection | Disposable coveralls ("bunny suits") | Provides full-body protection for high-risk tasks[5] | As needed |
| Face Shield | Full-face shield | Used in conjunction with goggles for splash hazards | As needed |
Hazard and Safety Information
Understanding the potential hazards of this compound is fundamental to its safe handling. While specific toxicological data for the deuterated form is limited, the properties of Lurasidone hydrochloride should be considered as a baseline.
| Hazard Category | Description | Primary Routes of Exposure | Potential Health Effects |
| Acute Toxicity | Harmful if swallowed.[6] | Ingestion, Inhalation, Skin Contact | Drowsiness, dizziness, and potential for more severe neurological effects.[7][8] |
| Chronic Toxicity | Long-term exposure may lead to serious movement disorders.[8] | Inhalation, Skin Contact | Tardive dyskinesia, metabolic changes, and neuroleptic malignant syndrome.[9][10] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[6] | Improper disposal | Long-term adverse effects in the aquatic environment. |
Step-by-Step Handling and Disposal Protocol
This section details the operational workflow for handling this compound from receipt to disposal.
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the package, at a minimum, wear single-use nitrile gloves and a lab coat.
-
Verify and Log: Confirm the contents against the order and log the material in the chemical inventory.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, well-ventilated, and light-protected area.[11] Recommended storage is at -20°C for long-term stability.[12]
-
Prepare Work Area: Work should be conducted within a certified chemical fume hood or a glove box to minimize exposure.
-
Full PPE: Wear double nitrile gloves, a disposable lab coat, chemical splash goggles, and an N95 respirator.
-
Tare and Weigh: Use a calibrated analytical balance. Handle the compound with dedicated spatulas and weighing paper.
-
Aliquoting: If preparing solutions, add the solvent to the weighed compound slowly to avoid splashing.
-
Clean-Up: Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and empty vials, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards.
-
Final Disposal: Arrange for disposal through the institution's environmental health and safety office, following all local, state, and federal regulations.[13]
Emergency Procedures
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[14] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal. Decontaminate the area.[11] |
This compound Handling and Disposal Workflow
The following diagram illustrates the key decision points and steps in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aiha.org [aiha.org]
- 2. pharmtech.com [pharmtech.com]
- 3. 3m.com [3m.com]
- 4. 3mindia.in [3mindia.in]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. lurasidone|367514-87-2|MSDS [dcchemicals.com]
- 7. Lurasidone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. drugs.com [drugs.com]
- 9. Lurasidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. echemi.com [echemi.com]
- 14. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
